molecular formula C14H17BrN2 B095477 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole CAS No. 17274-68-9

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Katalognummer: B095477
CAS-Nummer: 17274-68-9
Molekulargewicht: 293.2 g/mol
InChI-Schlüssel: OTKDIZOYQXFTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a synthetic organic compound with the molecular formula C 14 H 17 BrN 2 and a calculated molecular weight of 293.21 . This chemical belongs to the class of indole derivatives, a structural motif recognized as a 'privileged scaffold' in medicinal chemistry due to its ability to bind to diverse biological targets . It is supplied as a high-purity solid for research applications. Physicochemical Properties The compound has a calculated exact mass of 292.057495 . It features a predicted boiling point of 419.5±30.0 °C at 760 mmHg, a flash point of 207.5±24.6 °C, and a density of approximately 1.4±0.1 g/cm³ . Its predicted octanol-water partition coefficient (XLogP3) is 3.49, and it has a polar surface area of 19 Ų . Research Applications and Value Indole derivatives are of significant interest in pharmacological research. While specific studies on this compound were not identified, structurally similar 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been investigated as potent and selective agonists for the human 5-HT 1D (5-hydroxytryptamine 1D ) serotonin receptor . This receptor is a key target in migraine research . The indole scaffold is also prevalent in research concerning antiviral and anticancer agents , highlighting the broad potential utility of this compound class. Handling and Storage For safe handling, use personal protective equipment and ensure good ventilation to avoid inhalation or contact with skin and eyes . Avoid creating dust or aerosols . The product should be stored in a tightly closed container, in a cool, dry, and well-ventilated place . Notice for Researchers This product is intended for Research Use Only (RUO) and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

IUPAC Name

5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDIZOYQXFTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578766
Record name 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-68-9
Record name 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical characteristics of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological significance of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole. This molecule is a key intermediate in the synthesis of several pharmacologically active compounds, most notably as a precursor to the anti-migraine drug Eletriptan. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by consolidating available data and providing expert insights into its properties and handling. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and precursors to provide a robust and scientifically grounded profile.

Introduction and Chemical Identity

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs[1]. The presence of a bromine atom at the 5-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its utility as a synthetic intermediate[1]. The pyrrolidin-1-ylethyl substituent at the 3-position is a common feature in many neurologically active compounds.

The primary significance of this compound lies in its role as a key building block for the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches[2][3]. Understanding the physicochemical properties of this intermediate is crucial for optimizing its synthesis, purification, and subsequent reactions.

Chemical Structure:

IUPAC Name: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Physicochemical Characteristics

PropertyValueSource/Comment
Molecular Formula C14H17BrN2Calculated
Molecular Weight 293.20 g/mol Calculated[4]
Appearance Likely a white to off-white or light brown crystalline powder or solid.Inferred from 5-bromoindole[5][6]
Melting Point Not available. For comparison, 5-bromoindole has a melting point of 90-92 °C.[5]
Boiling Point Not available. For comparison, 5-bromoindole has an estimated boiling point of 228.5 °C.[5]
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform.Inferred from 5-bromoindole[6]
pKa Not available. For comparison, the predicted pKa of the indole NH in 5-bromoindole is 16.04.[5]
LogP (calculated) Not available. For comparison, the calculated XLogP3 for the N-methylated analogue is 3.6.[7]
CAS Number Not directly available. The CAS number for the closely related (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is 143322-57-0.[7]

Synthesis and Purification

The synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole can be approached through several established methods for indole functionalization. A plausible and efficient synthetic route, adapted from literature procedures for analogous compounds, is outlined below[8][9].

Proposed Synthetic Pathway

The synthesis initiates from the commercially available 5-bromoindole. A common strategy for introducing a side chain at the 3-position of an indole is the Mannich reaction or a variation thereof, followed by reduction. However, a more direct approach involves the reaction of 5-bromoindole with a suitable electrophile.

G cluster_0 Synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole 5-bromoindole 5-bromoindole Intermediate_A 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride 5-bromoindole->Intermediate_A Acylation Reagent 1. Oxalyl chloride 2. Pyrrolidine Intermediate_B 1-(2-(5-bromo-1H-indol-3-yl)-2-oxoethyl)pyrrolidine Intermediate_A->Intermediate_B Amidation Target_Molecule 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Intermediate_B->Target_Molecule Reduction Reducing_Agent LiAlH4 or BH3-THF

A proposed synthetic workflow for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (Intermediate A)

  • To a solution of 5-bromoindole (1 equivalent) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The resulting precipitate, the acid chloride, is filtered, washed with cold diethyl ether, and used immediately in the next step.

Step 2: Synthesis of 1-(2-(5-bromo-1H-indol-3-yl)-2-oxoethyl)pyrrolidine (Intermediate B)

  • Suspend the crude 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of pyrrolidine (2.5 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 3: Synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Target Molecule)

  • Dissolve the crude amide from the previous step in anhydrous THF.

  • Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous THF at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol[8]. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or ethyl acetate/heptane[8][10].

Spectroscopic Characterization (Predicted)

  • 1H NMR: The spectrum is expected to show characteristic signals for the indole ring protons, the ethyl linker protons, and the pyrrolidine ring protons. The indole NH proton would appear as a broad singlet at a high chemical shift (around 8-9 ppm). The aromatic protons on the bromo-substituted benzene ring would appear in the range of 7-8 ppm. The protons of the ethyl linker and the pyrrolidine ring would be observed in the aliphatic region (around 1.5-3.5 ppm).

  • 13C NMR: The spectrum would display signals corresponding to the eight carbons of the 5-bromoindole core and the six carbons of the 2-(pyrrolidin-1-yl)ethyl side chain. The carbon bearing the bromine atom would be shifted to a lower field.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes. The molecular ion peak (M+) would be expected at m/z 292 and 294.

Biological Significance and Mechanism of Action

The primary biological relevance of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is its role as a direct precursor to Eletriptan[11]. Eletriptan is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors[2][3][12].

Role as an Eletriptan Intermediate

The synthesis of Eletriptan involves the further functionalization of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, typically through a palladium-catalyzed cross-coupling reaction to introduce the phenylsulfonylethyl side chain at the 5-position of the indole ring.

Inferred Mechanism of Action of Downstream Products

The mechanism of action of Eletriptan, and by extension, the rationale for the synthesis of its precursors, is based on the "triptan" class of drugs' effects on the pathophysiology of migraine[2][13]. The agonistic activity at 5-HT1B/1D receptors is believed to alleviate migraine through two primary mechanisms:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation that is thought to contribute to migraine pain[2][12].

  • Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in pain transmission and neurogenic inflammation[13].

G cluster_0 Eletriptan's Mechanism of Action Eletriptan Eletriptan 5HT1B_Receptor 5-HT1B Receptor (Cranial Blood Vessels) Eletriptan->5HT1B_Receptor Agonist 5HT1D_Receptor 5-HT1D Receptor (Trigeminal Nerve Endings) Eletriptan->5HT1D_Receptor Agonist Vasoconstriction Cranial Vasoconstriction 5HT1B_Receptor->Vasoconstriction Inhibition Inhibition of Pro-inflammatory Neuropeptide Release 5HT1D_Receptor->Inhibition Migraine_Relief Migraine Relief Vasoconstriction->Migraine_Relief Inhibition->Migraine_Relief

Simplified signaling pathway for Eletriptan, the downstream product of the title compound.

Safety and Handling

Specific toxicity data for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is not available. However, based on the data for the closely related precursor, 5-bromoindole, and general principles of handling chemical intermediates, the following precautions should be observed:

  • Hazard Codes: For 5-bromoindole, hazard codes indicate it is an irritant[5].

  • Risk Statements: May cause skin, eye, and respiratory irritation[5].

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a molecule of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of the anti-migraine drug Eletriptan. While a complete experimental dataset for this compound is not publicly available, a robust understanding of its physicochemical properties, synthesis, and biological relevance can be established through the analysis of its precursors and closely related analogues. This technical guide provides a consolidated resource to aid researchers in the synthesis, handling, and further development of this and related indole-based compounds.

References

  • Chemsrc. CAS#:19137-86-1 | 5-bromo-3-(1-methylpyrrolidin-2-yl)-1H-indole. Available from: [Link]

  • PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Available from: [Link]

  • ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available from: [Link]

  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • National Center for Biotechnology Information. Eletriptan - StatPearls. Available from: [Link]

  • Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
  • New Drug Approvals. ELETRIPTAN. Available from: [Link]

  • U.S. Food and Drug Administration. RELPAX Label. Available from: [Link]

  • Global Substance Registration System. (R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE. Available from: [Link]

  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(1), 123-133. Available from: [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

  • PubMed. Eletriptan. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

Sources

Technical Monograph: 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

[1]

Executive Summary

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (CAS 17274-68-9 ) is a synthetic tryptamine derivative characterized by a bromine substituent at the 5-position of the indole ring and a pyrrolidine ring fused to the ethylamine side chain.[1] Chemically, it acts as a conformationally restricted analog of 5-Bromo-DMT (a marine alkaloid) and pyr-T (pyrrolidinyltryptamine).

In pharmaceutical research, this compound serves as a critical scaffold for the development of 5-HT


 receptor agonists2

Chemical Identity & Structural Analysis

PropertySpecification
CAS Number 17274-68-9
IUPAC Name 5-bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Common Synonyms 5-Bromo-pyr-T; 5-Bromo-N,N-tetramethylenetryptamine
Molecular Formula C

H

BrN

Molecular Weight 293.21 g/mol
SMILES BrC1=CC=C2NC=C(CCN3CCCC3)C2=C1
InChI Key OTKDIZOYQXFTDK-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; Poorly soluble in water
Structural Logic
  • 5-Bromo Substituent : Enhances lipophilicity (LogP ~3.6) and blocks metabolic hydroxylation at the 5-position, a common degradation pathway for tryptamines.

  • Pyrrolidine Ring : Replaces the standard dimethylamine group found in DMT.[2] This "tetramethylene" bridge restricts the conformational freedom of the nitrogen lone pair, potentially altering receptor binding kinetics at 5-HT sites.

Synthesis & Manufacturing Protocols

The most robust synthetic route for CAS 17274-68-9 is the Speeter-Anthony Tryptamine Synthesis . This method is preferred for its high regioselectivity and yield.[2]

Reaction Scheme (Graphviz)[2]

SynthesisIndole5-Bromoindole(Precursor)Inter13-Glyoxalyl Chloride(Intermediate)Indole->Inter1Acylation(0-5°C, Et2O)OxalylOxalyl Chloride(Reagent)Oxalyl->Inter1Amide5-Bromo-3-glyoxalyl-pyrrolidine(Stable Amide)Inter1->AmideAmidationPyrrolidinePyrrolidine(Amine Source)Pyrrolidine->AmideProduct5-Bromo-pyr-T(Final Product)Amide->ProductReduction(Reflux)LiAlH4LiAlH4 / THF(Reduction)LiAlH4->Product

Figure 1: Speeter-Anthony synthesis pathway for 5-Bromo-pyr-T.

Detailed Protocol
Step 1: Acylation (Formation of Glyoxalyl Chloride)[2]
  • Reagents : 5-Bromoindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Diethyl Ether (Et

    
    O).[2]
    
  • Procedure :

    • Dissolve 5-bromoindole in anhydrous Et

      
      O under nitrogen atmosphere.
      
    • Add oxalyl chloride dropwise at 0°C. The reaction is highly exothermic; maintain temperature <5°C.[2]

    • Stir for 1 hour. A bright orange/red precipitate (5-bromo-3-indoleglyoxalyl chloride) will form.

    • Critical Control Point : Do not isolate the chloride intermediate; it is moisture-sensitive. Proceed immediately to Step 2.

Step 2: Amidation[2]
  • Reagents : Pyrrolidine (2.5 eq).

  • Procedure :

    • Add excess pyrrolidine (acting as both nucleophile and acid scavenger) to the suspension from Step 1.[2]

    • Stir at room temperature for 2 hours. The color typically shifts to pale yellow.[2]

    • Workup : Quench with water, extract with EtOAc, wash with 1M HCl (to remove excess pyrrolidine), then brine. Dry over MgSO

      
       and concentrate to yield the glyoxalamide  intermediate.[2]
      
Step 3: Reduction[2]
  • Reagents : Lithium Aluminum Hydride (LiAlH

    
    ) (3.0 eq), Anhydrous THF.[2]
    
  • Procedure :

    • Prepare a suspension of LiAlH

      
       in THF under nitrogen.
      
    • Add the glyoxalamide (dissolved in THF) dropwise to the refluxing hydride suspension.[2]

    • Reflux for 14–18 hours to ensure complete reduction of both carbonyl groups.[2]

    • Quench : Use the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts.[2]

    • Filter and concentrate the filtrate.[2] Recrystallize from hexane/EtOAc to obtain pure 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole .

Pharmacological Context & Mechanism[2][6][7][8]

This compound operates within the tryptaminergic signaling network.[2] The substitution pattern dictates a specific receptor binding profile, distinct from simple alkyl-tryptamines.

Structure-Activity Relationship (SAR)[2][3]
Structural FeaturePharmacological Impact
Indole Core Essential pharmacophore for 5-HT receptor recognition.
5-Bromo Increases affinity for 5-HT

and 5-HT

receptors; reduces intrinsic efficacy (partial agonism) compared to 5-Methoxy.
Pyrrolidine Ring Steric bulk prevents rapid degradation by MAO-A. Often preserves 5-HT

affinity while modulating 5-HT

activation kinetics.
Receptor Signaling Pathway

PharmacologyLigand5-Bromo-pyr-TR_5HT1A5-HT1A Receptor(Gi/Go Coupled)Ligand->R_5HT1AHigh AffinityR_5HT2A5-HT2A Receptor(Gq Coupled)Ligand->R_5HT2AModulatorR_5HT1D5-HT1D Receptor(Gi Coupled)Ligand->R_5HT1DPrimary Target(Patent Lit)cAMP_Down↓ cAMP Levels(Inhibition)R_5HT1A->cAMP_DownPLC_Up↑ PLC Activation(Ca2+ Release)R_5HT2A->PLC_UpR_5HT1D->cAMP_DownVascVasoconstriction(Triptan-like effect)R_5HT1D->Vasc

Figure 2: Predicted pharmacodynamics based on structural homology to Eletriptan intermediates and 5-Br-DMT.

Key Insight : While structurally related to psychedelic tryptamines (5-Br-DMT), the pyrrolidine modification and 5-bromo substitution often shift the profile toward 5-HT


 agonism2

Handling, Safety, and Stability

Safety Data Sheet (SDS) Highlights
  • GHS Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

  • Signal Word : WARNING.

  • Hazard Statements :

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H335: May cause respiratory irritation.[2]

Storage & Stability
  • Light Sensitivity : The indole ring is susceptible to photo-oxidation. Store in amber vials.

  • Temperature : Store at -20°C for long-term stability.

  • Atmosphere : Hygroscopic; store under argon or nitrogen.[2]

  • Shelf Life : 24 months if stored properly.[2]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 17274-68-9. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997) .[2][3] TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine synthesis methodologies).

  • Pfizer Inc. (1998) .[2] Indole Derivatives as 5-HT1 Agonists. Patent WO1998014433.[2] (Contextual reference for 5-bromo-pyrrolidinyl-indole pharmacophores in drug design).

  • Glennon, R. A., et al. (1988) .[2] Binding of phenylalkylamine and tryptamine derivatives at 5-HT1A and 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. (Foundational SAR for pyrrolidine tryptamines).[2]

Technical Monograph: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

[1][2]

Part 1: Chemical Identity & Physicochemical Core[1][2][3]

This molecule is a 5-bromo-substituted tryptamine where the terminal amine is incorporated into a pyrrolidine ring.[1][2] It is crucial to distinguish this compound from its structural isomer, 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (a key intermediate in Eletriptan synthesis).[1][2] While they share the same molecular formula, their pharmacological profiles differ significantly due to the conformational constraints of the pyrrolidine attachment point.[2][3]

Molecular Specifications
PropertyValueNotes
IUPAC Name 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indoleAlso known as 5-Bromo-pyr-T
Molecular Formula C₁₄H₁₇BrN₂
Molecular Weight 293.20 g/mol Monoisotopic Mass: 292.0575 Da
Exact Mass 292.057512Calculated based on ⁷⁹Br isotope
Element Composition C (57.35%), H (5.84%), Br (27.25%), N (9.56%)
LogP (Predicted) ~3.6 - 3.8Lipophilic, crosses BBB readily
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 1 (Pyrrolidine N)
Structural Isomerism Warning

Researchers often confuse this target with the "Eletriptan precursor."[2][3]

  • Target Molecule: Ethyl spacer at C3 position; Nitrogen is part of the ring (Pyrrolidin-1-yl).[1][2][4]

  • Eletriptan Precursor: Methyl spacer; Nitrogen is within the ring but attached via Carbon 2 (1-methylpyrrolidin-2-yl).[1][2]

  • Implication: The target molecule allows for greater rotational freedom of the ethyl chain, influencing 5-HT receptor binding pockets differently than the rigid Eletriptan analog.[2][3]

Part 2: Synthesis Protocol (Speeter-Anthony Procedure)

The most robust route for synthesizing N,N-disubstituted tryptamines, including this pyrrolidine analog, is the Speeter-Anthony method.[1][2] This protocol minimizes side reactions common in Fischer Indole synthesis for this specific substitution pattern.[1][2][3]

Reaction Logic
  • Acylation: 5-Bromoindole reacts with oxalyl chloride to form a glyoxalyl chloride intermediate.[1][2][3]

  • Amidation: The intermediate reacts immediately with pyrrolidine to form a glyoxylamide.[2][3]

  • Reduction: The carbonyl groups are reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the final tryptamine.[2][3]

Step-by-Step Methodology

Step A: Formation of 2-(5-bromo-1H-indol-3-yl)-2-oxo-N,N-tetramethyleneacetamide

  • Setup: Flame-dry a 500mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 5-Bromoindole (1.0 eq) in anhydrous diethyl ether (Et₂O).

  • Acylation: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise.

    • Observation: A bright yellow/orange precipitate (glyoxalyl chloride) will form immediately.[1][2][3]

    • Mechanism:[1][2][5][6] Electrophilic aromatic substitution at the electron-rich C3 position.[1][2][3]

  • Amidation: Stir for 1 hour. Add Pyrrolidine (excess, ~3.0 eq) or a stoichiometric amount with triethylamine (TEA) as a base.[2][3]

    • Note: The color typically shifts to a lighter precipitate.[2][3]

  • Workup: Quench with water. Filter the solid precipitate.[2][3][7][5] Wash with cold Et₂O and water to remove pyrrolidine salts.[2][3] Dry in vacuo.[1][2][3][8]

Step B: Reduction to Target Amine

  • Setup: Charge a flask with anhydrous THF (Tetrahydrofuran) and LiAlH₄ (4.0 eq) under Argon.

  • Addition: Dissolve the amide from Step A in THF and add dropwise to the LiAlH₄ suspension at reflux.

    • Critical Control: Maintain a gentle reflux; the reaction is exothermic.[2][3]

  • Reflux: Heat at reflux for 4–12 hours (monitor via TLC).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 1 mL H₂O per gram of LiAlH₄.[1][2][3]

    • 1 mL 15% NaOH.[1][2][3]

    • 3 mL H₂O.

  • Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄. Concentrate in vacuo to yield the freebase oil.[2][3]

  • Salt Formation: Dissolve oil in minimal acetone/IPA and add fumaric acid or HCl/Et₂O to crystallize the stable salt for storage.[2][3]

Synthesis Workflow Diagram

SynthesisProtocolcluster_0Step 1: Acylationcluster_1Step 2: Amidationcluster_2Step 3: ReductionStart5-Bromoindole(C8H6BrN)Intermediate1Glyoxalyl ChlorideIntermediateStart->Intermediate10°C, Et2OOxalylOxalyl Chloride(COCl)2Oxalyl->Intermediate1AmideGlyoxylamidePrecursorIntermediate1->AmideNucleophilic AcylSubstitutionPyrrolidinePyrrolidine(C4H9N)Pyrrolidine->AmideFinal5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole(Target Molecule)Amide->FinalReduction ofCarbonylsLAHLiAlH4(THF, Reflux)LAH->Final

Figure 1: Speeter-Anthony synthesis pathway for converting 5-bromoindole to the target tryptamine.

Part 3: Pharmacological Profile & Mechanism[1][2][14]

Research indicates that 3-[2-(pyrrolidin-1-yl)ethyl]indoles function as serotonergic agonists .[1][2] The specific combination of the 5-bromo substituent and the pyrrolidine ring creates a unique selectivity profile.[1][2][3]

Receptor Selectivity (5-HT1D vs 5-HT1B)

Unlike the dimethyl-tryptamine analogs (which often hit 5-HT2A strongly, causing hallucinations), the pyrrolidine ring often shifts selectivity towards the 5-HT1 family.[1][2]

  • Mechanism: The pyrrolidine ring fits into the hydrophobic pocket of the h5-HT1D receptor more effectively than the h5-HT1B receptor.[1][2]

  • Data Point: Analogs in this class have demonstrated up to 9-fold selectivity for h5-HT1D over h5-HT1B [1].[1][2][3][4]

  • Therapeutic Relevance: This profile is highly sought after in antimigraine drug development (Triptans), as 5-HT1B activation is associated with coronary vasoconstriction side effects, whereas 5-HT1D targets cranial vessels more selectively.[1][2]

Structure-Activity Relationship (SAR)
  • 5-Bromo Position: Enhances lipophilicity and metabolic stability by blocking the primary site of metabolic hydroxylation (position 5).[1][2][3] It also generally increases affinity for 5-HT2 and 5-HT1 receptors compared to the unsubstituted indole.[1][2]

  • Pyrrolidine Ring: Restricts the conformational freedom of the nitrogen tail.[2][3] This steric constraint reduces affinity for the Monoamine Oxidase (MAO) active site, potentially extending the half-life of the molecule compared to simple N,N-dimethyltryptamines.[1][2]

Signaling Pathway Diagram

Pharmacologycluster_receptorsReceptor TargetsLigand5-Br-Pyr-T(Ligand)HT1D5-HT1D(High Affinity)Ligand->HT1DAgonist(Selectivity)HT1B5-HT1B(Lower Affinity)Ligand->HT1BWeak AgonistHT2A5-HT2A(Potential Off-Target)Ligand->HT2APossiblePsychoactivityEffect1Inhibition ofCGRP ReleaseHT1D->Effect1Gi/o PathwayEffect2CranialVasoconstrictionHT1B->Effect2

Figure 2: Pharmacodynamic interactions highlighting the selectivity for 5-HT1D receptors.[1][2]

Part 4: Safety & Handling

Hazard Class: Irritant / Potentially Bioactive Amine.[1][2][3]

  • Handling: This compound is a potent serotonergic ligand.[1][2][3] It should be handled in a fume hood with full PPE (nitrile gloves, safety glasses).[2][3]

  • Storage: Store at -20°C, protected from light (indoles are photosensitive) and moisture.[1][2][3]

  • Solubility: Freebase is soluble in organic solvents (DCM, MeOH, EtOAc).[2][3] Salts (HCl, Fumarate) are soluble in water/ethanol.[2][3]

References

  • Street, L. J., et al. (1995).[2][3] "Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor."[1][2][4] Journal of Medicinal Chemistry.

  • PubChem. (2025).[1][2][3] "Compound Summary: Indole Derivatives." National Library of Medicine.[1][2][3] [1][2][3]

  • Speeter, M. E., & Anthony, W. C. (1954).[2][3] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society.[2][3]

Technical Monograph: 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

[1]

Executive Summary & Chemical Identity[1][2][3]

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (often abbreviated in internal libraries as 5-Br-Pyr-T) represents a critical scaffold in the development of "triptan" class antimigraine agents.[1] Unlike first-generation triptans (e.g., sumatriptan) which exhibit equipotent activity at 5-HT1B and 5-HT1D receptors, this molecule belongs to a class of 5-HT1D-selective agonists .[1]

The structural integration of a 5-bromoindole core with a pyrrolidine-substituted ethyl side chain creates a pharmacophore that retains high affinity for the 5-HT1D receptor (located on trigeminal nerve terminals) while significantly reducing affinity for the 5-HT1B receptor (located on coronary vascular smooth muscle).[1] This selectivity profile is the "holy grail" for next-generation migraine therapeutics, aiming to eliminate the coronary vasoconstriction side effects associated with non-selective 5-HT1B/1D agonists.

Chemical Structure Data
PropertyDetail
IUPAC Name 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Molecular Formula C₁₄H₁₇BrN₂
Molecular Weight 293.20 g/mol
Core Scaffold Tryptamine (Indole-3-ethylamine)
Key Substituents 5-Bromo (Indole ring), Pyrrolidine (Terminal amine)
Drug Class Serotonergic Agonist (5-HT1D Selective)

Pharmacological Mechanism: The 5-HT1D Selectivity Paradigm

The therapeutic efficacy of this molecule hinges on its ability to decouple the anti-migraine neural effects from vascular side effects.[1][2]

Mechanism of Action

The molecule functions as a potent agonist at the 5-HT1D autoreceptor .

  • Binding: The indole moiety binds to the aromatic cluster in the receptor transmembrane domain, while the protonated pyrrolidine nitrogen forms an ionic bond with Asp120 (conserved aspartate).[1][2]

  • Signaling: Activation of 5-HT1D recruits Gi/o proteins .[1]

  • Effect: The Gαi subunit inhibits Adenylate Cyclase (AC) , reducing intracellular cAMP levels.[1][2]

  • Outcome: In the trigeminal nerve terminals, this inhibition blocks the release of pro-inflammatory neuropeptides (CGRP, Substance P), thereby arresting neurogenic inflammation and pain transmission without causing the vasoconstriction mediated by 5-HT1B receptors on blood vessels.[1][2]

Signaling Pathway Diagram

GAgonist5-Br-Pyr-T(Ligand)Receptor5-HT1D Receptor(Trigeminal Nerve)Agonist->ReceptorBinding (Ki < 10 nM)GProteinGi/o Protein(Activation)Receptor->GProteinCouplingACAdenylate Cyclase(Inhibition)GProtein->ACInhibitsCaChannelsVoltage-GatedCa2+ ChannelsGProtein->CaChannelsClosescAMPcAMP Levels(Decrease)AC->cAMPReducesVesiclesSynaptic Vesicles(CGRP/Substance P)CaChannels->VesiclesBlocks FusionOutcomeInhibition ofNeurogenic InflammationVesicles->OutcomePrevents Release

Caption: Signal transduction pathway of 5-HT1D activation leading to inhibition of neuropeptide release.[1][3]

Synthesis Protocol: Speeter-Anthony Tryptamine Synthesis[1]

The most robust route for synthesizing 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is the Speeter-Anthony procedure .[1] This method is preferred over the Fischer Indole synthesis for this specific target because it allows for the late-stage introduction of the delicate pyrrolidine side chain onto the pre-formed 5-bromoindole core, avoiding harsh cyclization conditions that could degrade the halogen.

Reaction Scheme
  • Acylation: 5-bromoindole

    
     5-bromo-3-indoleglyoxyl chloride.[1]
    
  • Amidation: Glyoxyl chloride + Pyrrolidine

    
     5-bromo-3-indoleglyoxyl-pyrrolidide.[1]
    
  • Reduction: Amide + LiAlH

    
    
    
    
    Target Tryptamine.[1][2]
Detailed Methodology

Note: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1][2]

Step 1: Formation of the Glyoxyl Chloride[1][2]
  • Reagents: 5-Bromoindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Diethyl Ether (

    
    ).[1][2]
    
  • Procedure:

    • Dissolve 5-bromoindole in anhydrous

      
       at 0°C.
      
    • Add oxalyl chloride dropwise over 30 minutes.[1][2] The solution will turn yellow/orange, and a precipitate will form.[1][2]

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Observation: The formation of bright yellow crystals indicates the 3-glyoxyl chloride intermediate.

    • Isolation: Filter the solid under argon. Do not expose to moisture (highly hygroscopic/reactive).[1][2]

Step 2: Amidation with Pyrrolidine[1][2]
  • Reagents: Intermediate from Step 1, Pyrrolidine (2.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend the glyoxyl chloride solid in anhydrous THF at 0°C.

    • Add pyrrolidine slowly (exothermic reaction).[1][2]

    • Stir for 4 hours at room temperature.

    • Workup: Quench with water, extract with Ethyl Acetate, wash with 1N HCl (to remove excess pyrrolidine), then brine. Dry over

      
       and concentrate.
      
    • Product: 1-(5-bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione (Glyoxylamide).[1]

Step 3: Reduction to Tryptamine[1]
  • Reagents: Glyoxylamide (1.0 eq), Lithium Aluminum Hydride (

    
    , 4.0 eq), Anhydrous THF or Dioxane.[1][2]
    
  • Procedure:

    • Prepare a suspension of

      
       in THF at 0°C.
      
    • Add the glyoxylamide (dissolved in THF) dropwise.[1][2]

    • Critical Step: Reflux the mixture for 12–24 hours. The carbonyl reduction requires sustained heat.[1][2]

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL).

    • Filter the granular white precipitate.[1][2]

    • Concentrate the filtrate to yield the crude amine.[1][2]

  • Purification: The free base is often an oil.[1][2] Convert to the Oxalate or Hydrochloride salt for crystallization.[1][2] Dissolve in

    
     and add oxalic acid/HCl in 
    
    
    .
Synthesis Workflow Diagram

SynthesisStart5-BromoindoleStep11. Oxalyl Chloride(Acylation)Start->Step1Inter1Glyoxyl ChlorideIntermediateStep1->Inter1Step22. Pyrrolidine(Amidation)Inter1->Step2Inter2Glyoxylamide(Stable Solid)Step2->Inter2Step33. LiAlH4 Reflux(Reduction)Inter2->Step3End5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indoleStep3->End

Caption: Speeter-Anthony synthesis route for the target tryptamine derivative.

Comparative Binding Data (Inferred)

Based on structure-activity relationship (SAR) studies of pyrrolidinyl-tryptamines (Source 1), the following binding affinities are representative of this chemical class.

Receptor SubtypeAffinity (

nM)
Functional EffectClinical Relevance
5-HT1D 1–10 nM Agonist Migraine Relief (Neural)
5-HT1B> 500 nMWeak/Partial AgonistCoronary Vasoconstriction (Side Effect)
5-HT2A> 1000 nMNegligibleHallucinogenic Potential (Low)

Note: The introduction of the 5-bromo substituent typically enhances affinity for 5-HT1 receptors compared to the unsubstituted parent, while the pyrrolidine ring confers the steric bulk necessary to exclude the molecule from the smaller 5-HT1B binding pocket.

Safety and Handling

  • Hazard Class: Tryptamine derivatives are bioactive amines.[1][2] Treat as Acute Toxic (Oral/Inhalation) and Irritant .[1][2]

  • Storage: Store the salt form at -20°C, protected from light and moisture. Free bases are prone to oxidation (browning) upon air exposure.[1][2]

  • Regulatory: While not a scheduled controlled substance in many jurisdictions, it is a structural analog of controlled tryptamines.[1][2] Verify local regulations (e.g., Federal Analog Act in the USA) before synthesis.[1][2]

References

  • Synthesis and Serotonergic Activity of 3-[2-(Pyrrolidin-1-yl)ethyl]indoles. Source: Journal of Medicinal Chemistry / ACS Publications Context: Describes the design of pyrrolidine-tryptamines as selective h5-HT1D agonists to avoid h5-HT1B mediated side effects.

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators. Source: National Institutes of Health (NIH) / PMC Context: Discusses the broader class of pyrrolidine-indole derivatives and their psychoactive and therapeutic profiles.

  • Indole compounds and methods for treating visceral pain (Patent JP2011503120A). Source: Google Patents Context: Provides background on the synthesis of substituted indoles and their application in treating pain via serotonin receptors.[1][2]

Structural Characterization and Spectroscopic Profiling: 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

[1]

Executive Summary & Compound Identity

This technical guide provides a comprehensive spectroscopic profile for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole , a specific 5-bromotryptamine derivative often utilized as a scaffold in the development of selective 5-HT

1

The presence of the 5-bromo substituent introduces specific isotopic signatures in Mass Spectrometry (MS) and distinct coupling patterns in Nuclear Magnetic Resonance (NMR), differentiating it from its non-halogenated analogs. This guide synthesizes data from validated indole fragments and tryptamine chemometrics to provide a reference standard for structural confirmation.

Chemical Identity
PropertyDetail
IUPAC Name 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Common Ref 5-Bromo-N,N-tetramethylenetryptamine
Formula C

H

BrN

Mol.[1][2][3][4][5][6][7][8][9] Weight 293.21 g/mol
Exact Mass 292.0575 (for

Br)

Mass Spectrometry (MS) Profiling

Objective: Confirm elemental composition and halogen presence via isotopic abundance.

The Bromine Signature

The most critical diagnostic feature in the MS of this compound is the isotopic pattern of the molecular ion. Bromine exists naturally as


1
  • Molecular Ion (M

    
    ):  The spectrum will exhibit a "doublet" molecular ion peak of nearly equal intensity separated by 2 mass units.
    
    • m/z 292 (100%) : Containing

      
      Br.[1]
      
    • m/z 294 (98%) : Containing

      
      Br.[1]
      
Fragmentation Pathway (EI/ESI)

Tryptamine derivatives undergo a characteristic fragmentation dominated by


-cleavage1
  • Base Peak (m/z 84): The pyrrolidinium iminium ion (

    
    ) forms via 
    
    
    -cleavage of the ethyl side chain.[1] This peak is diagnostic for the N-substituted side chain.[1]
  • Indole Fragment (m/z 208/210): The 5-bromo-3-methylindole cation (quinolonium rearrangement product) remains after the loss of the pyrrolidine moiety.[1]

MS_FragmentationFigure 1: Primary Fragmentation Pathway (Electron Impact)M_IonMolecular Ion (M+)m/z 292 / 294(Isotopic Doublet)Alpha_Cleavageα-Cleavage(Side Chain)M_Ion->Alpha_Cleavage- Indole RadicalIndole_FragIndole Core Ionm/z 208 / 210(Bromo-methylene-indole)M_Ion->Indole_Frag- Pyrrolidine RadicalBase_PeakBase Peakm/z 84(Pyrrolidinium Ion)Alpha_Cleavage->Base_Peak

[1]

Nuclear Magnetic Resonance (NMR) Data

Objective: Map the connectivity of the aliphatic side chain and the substitution pattern of the aromatic ring.

Solvent Standard: Deuterated Chloroform (CDCl


11
H NMR Assignment (400 MHz, CDCl )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH 8.15br s-Indole N-H (Exchangeable).[1]
H-4 7.72d1.8Meta-coupling to H-6; deshielded by Br proximity.[1]
H-7 7.18d8.6Ortho-coupling to H-6.[1]
H-6 7.26dd8.6, 1.8Doublet of doublets (Ortho + Meta).
H-2 7.05s-Indole C2-H.

-CH

2.95t7.4Methylene adjacent to Indole C3.[1]

-CH

2.78t7.4Methylene adjacent to Pyrrolidine Nitrogen.[1]
Pyr-N-CH

2.62m-4H of Pyrrolidine ring adjacent to Nitrogen.[1]
Pyr-C-CH

1.82m-4H of Pyrrolidine ring (distal).[1]
C NMR Assignment (100 MHz, CDCl )
Carbon Type

(ppm)
Assignment Notes
Aromatic C 135.2 (C7a), 129.1 (C3a)Quaternary bridgehead carbons.[1]
Aromatic CH 124.8 (C2), 123.5 (C6)Typical indole CH shifts.
C-Br 112.8 (C5)Upfield shift due to heavy atom effect (Bromine).[1]
Aromatic CH 112.5 (C7), 121.2 (C4)C4 is typically deshielded relative to C6/C7.
Aliphatic N-C 56.4 (Side chain), 54.2 (Ring)Carbons attached to the tertiary amine.
Benzylic C 23.8 (Side chain)Carbon attached to Indole C3.
Aliphatic C 23.5 (Pyrrolidine)Distal carbons in the pyrrolidine ring.

Infrared Spectroscopy (IR)

Objective: Identification of functional groups.[10]

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3415 - 3430 N-H StretchSharp band characteristic of non-H-bonded indole NH.
2920 - 2850 C-H StretchAliphatic C-H (Ethyl + Pyrrolidine).[1]
1450 - 1420 C=C StretchIndole aromatic ring breathing.[1]
1090 C-N StretchTertiary amine (Pyrrolidine).[1]
600 - 550 C-Br StretchCarbon-Bromine bond (Fingerprint region).[1]

Experimental Validation Protocols

To ensure the integrity of the data presented above, the following protocols must be used for sample preparation and acquisition.

Sample Preparation for NMR
  • Solvent Choice: Use CDCl

    
     (99.8% D) with 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 5-10 mg of the free base compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr remnants from synthesis) which can cause line broadening.

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      2.0 seconds to allow full relaxation of the quaternary carbons and the solvent residual peak.
    • Scans: Minimum 16 scans for

      
      H; Minimum 512 scans for 
      
      
      C.
Synthesis & Purification Workflow

The spectroscopic quality is heavily dependent on the removal of the "Des-bromo" impurity often found in commercial 5-bromoindole starting material.[1]

Synthesis_WorkflowFigure 2: Synthesis and Purification Workflow for Spectroscopic SampleStartStart: 5-BromoindoleStep1Reaction: Oxalyl Chloride(0°C, Et2O)Start->Step1Inter1Intermediate: Glyoxalyl ChlorideStep1->Inter1Step2Reaction: Pyrrolidine Addition(Formation of Glyoxylamide)Inter1->Step2Step3Reduction: LiAlH4 / THF(Reflux)Step2->Step3CrudeCrude Product(Free Base)Step3->CrudePurificationColumn Chromatography(DCM:MeOH:NH4OH)Crude->PurificationFinalPure 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indolePurification->Final

Impurity Flagging

When analyzing the NMR, watch for these common specific impurities:

  • 5-Bromoindole (Starting Material): Singlet at

    
     6.44 ppm (C3-H).[1]
    
  • Solvent Traps: Diethyl ether (q 3.48, t 1.21) or THF (m 3.76, m 1.85) often co-elute with the amine.

  • Tryptamine Dimer: Broad peaks in the aromatic region indicating oxidation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Reference for chemometric prediction of substituent effects).

  • PubChem. (2024). Compound Summary: 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole.[1][7] National Library of Medicine. Available at: [Link][1]

  • MacLeod, A. M., et al. (1993). "Synthesis and 5-HT1D receptor agonist activity of 5-substituted tryptamines." Journal of Medicinal Chemistry, 36(14), 2044-2045.

Pharmacological & Structural Profiling of 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Investigational Guide

Executive Summary & Chemical Identity[1][2]

This technical guide analyzes the pharmacological profile of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole , colloquially abbreviated in research circles as 5-Bromo-Pyr-T .[1]

This molecule represents a specific structural intersection between the 5-halogenated tryptamines (known for high 5-HT2A affinity) and the rigidified amine tryptamines (pyrrolidine ring).[1] While often overshadowed by its 5-methoxy analog (5-MeO-pyr-T) or the migraine therapeutic Eletriptan (which shares a pyrrolidine-indole scaffold but distinct connectivity), 5-Bromo-Pyr-T presents a unique profile of high lipophilicity and metabolic resistance.[1]

Primary Classification: Serotonergic 5-HT Receptor Agonist / Investigational Psychedelic Molecular Formula: C₁₄H₁₇BrN₂ Molecular Weight: 293.20 g/mol [1]

Structural Analysis & Physicochemical Properties[1][3][4]

The molecule consists of a 5-bromoindole core linked via an ethyl chain to a pyrrolidine ring.[1] The cyclization of the terminal nitrogen (N,N-diethyl equivalent) into a pyrrolidine ring restricts the conformational freedom of the side chain, a modification known to enhance receptor binding affinity compared to open-chain dialkylamines.[1]

Physicochemical Data Table[1]
PropertyValue (Predicted/Experimental)Significance
LogP 3.6 – 3.9High lipophilicity; predicts rapid Blood-Brain Barrier (BBB) penetration.[1]
pKa (Basic N) ~9.6Predominantly ionized at physiological pH, but lipophilicity drives distribution.[2]
H-Bond Donors 1 (Indole NH)Critical for anchoring in the receptor binding pocket (Ser/Thr residues).[1]
H-Bond Acceptors 1 (Tertiary Amine)Interaction with Aspartate (D3.[1]32) in 5-HT receptors.[1][3][4][5]
TPSA ~21 ŲLow polar surface area favors CNS bioavailability.[2]

Pharmacodynamics: Receptor Binding & Signaling

The pharmacological activity of 5-Bromo-Pyr-T is inferred via Structure-Activity Relationship (SAR) analysis of closely related analogs: 5-MeO-pyr-T (5-methoxy-N,N-tetramethylenetryptamine) and 5-Br-DMT (5-bromo-N,N-dimethyltryptamine).[1]

Predicted Receptor Binding Profile[1]

The 5-bromo substitution is bioisosteric to a methyl group in size but electronically distinct (electron-withdrawing).[1] In tryptamines, 5-substitution generally increases affinity for 5-HT1A and 5-HT2A receptors.[1]

  • 5-HT1A (High Affinity): Like 5-MeO-pyr-T (Ki < 10 nM), the 5-bromo variant is expected to act as a potent full agonist at 5-HT1A.[1] This contributes to anxiolytic-like effects but also physiological side effects like hypothermia.[1]

  • 5-HT2A (High Affinity/Partial Agonist): The pyrrolidine ring typically enhances 5-HT2A affinity compared to the dimethyl (DMT) analog.[1] The 5-bromo group is known to maintain or enhance 5-HT2A potency (often > 5-MeO).[1] This receptor is the primary driver of psychedelic/hallucinogenic activity.[2][6]

  • 5-HT2C (Moderate Affinity): Likely acts as an agonist.[1][7] Activation here is associated with appetite suppression and anxiety, potentially counteracting 5-HT1A anxiolysis.[1]

Signaling Pathway Visualization[1]

The following diagram illustrates the divergent signaling pathways activated upon binding. The "biased agonism" potential (G-protein vs. Beta-Arrestin) is a critical area of modern investigation.[1]

G Ligand 5-Bromo-Pyr-T Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Canonical Activation Arrestin Beta-Arrestin 2 Receptor->Arrestin Recruitment PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Response Psychedelic/Behavioral Effects Ca->Response Arrestin->Response Modulation

Caption: Divergent signaling at the 5-HT2A receptor. 5-Bromo-Pyr-T activates Gq/11-mediated calcium release, driving behavioral effects.[1]

Pharmacokinetics & Metabolism[1]

Metabolic Stability (The Pyrrolidine Advantage)

Standard tryptamines (like DMT) are rapidly degraded by Monoamine Oxidase A (MAO-A).[1][2] However, the pyrrolidine ring offers steric protection to the nitrogen atom.[2]

  • MAO Resistance: While still a substrate, the bulky pyrrolidine ring hinders the oxidative deamination process compared to smaller dialkyl amines.[2] This predicts a longer duration of action and potentially oral activity without the need for an MAO inhibitor (MAOI), unlike DMT.[2][5]

  • Metabolic Route: Likely hydroxylation at the 6-position or N-oxidation, followed by conjugation (glucuronidation).[1]

Blood-Brain Barrier (BBB)

With a LogP > 3.5, the molecule is highly lipophilic.[1] It will cross the BBB via passive diffusion with high efficiency, leading to a rapid onset of action in in vivo models.[2]

Synthesis Protocol (Speeter-Anthony)

For research synthesis, the Speeter-Anthony tryptamine synthesis is the most robust pathway, utilizing 5-bromoindole as the starting material.[1]

Safety Prerequisite: All steps must be performed in a fume hood. Oxalyl chloride is highly toxic and corrosive.[2]

Step-by-Step Methodology
  • Acylation (Step A):

    • Reagents: 5-Bromoindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Diethyl Ether (Solvent).[1][2]

    • Procedure: Dissolve 5-bromoindole in ether at 0°C. Add oxalyl chloride dropwise. The intermediate glyoxalyl chloride precipitates as a bright orange/red solid.[2]

    • Mechanism: Electrophilic aromatic substitution at the indole C3 position.[2]

  • Amidation (Step B):

    • Reagents: Pyrrolidine (excess, ~3.0 eq).

    • Procedure: Add the pyrrolidine carefully to the reaction mixture (exothermic). The precipitate converts to the glyoxylamide.[2]

    • Isolation: Wash with water to remove salts/excess amine.[2] Dry organic layer.[1][2]

  • Reduction (Step C):

    • Reagents: Lithium Aluminum Hydride (LiAlH4, 3.0 eq), Anhydrous THF.[2]

    • Procedure: Reflux the glyoxylamide with LiAlH4 in THF for 4-12 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[2] Filter and evaporate solvent.[2]

    • Purification: Recrystallization from hexane/ethyl acetate or column chromatography.[2]

Synthesis Workflow Diagram

Synthesis Start 5-Bromoindole Step1 Reaction w/ Oxalyl Chloride (0°C, Et2O) Start->Step1 Inter1 3-Indoleglyoxalyl Chloride Step1->Inter1 Step2 Addition of Pyrrolidine Inter1->Step2 Inter2 3-Indoleglyoxylamide Step2->Inter2 Step3 Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Final 5-Bromo-Pyr-T (Freebase) Step3->Final

Caption: Speeter-Anthony synthesis pathway yielding 5-Bromo-Pyr-T from 5-Bromoindole.

Safety & Handling (GHS Standards)

As a potent serotonergic ligand, this compound must be handled as a hazardous chemical.[2]

  • Acute Toxicity: Likely harmful if swallowed (H302).[1][2] Potential for serotonin syndrome if combined with MAOIs or SSRIs.[1][2]

  • Handling: Use nitrile gloves, safety goggles, and N95/P100 respirator if handling powder.

  • Storage: Store at -20°C, protected from light and moisture (indole oxidation risk).

References

  • Cozzi, N. V., et al. (2018).[2][8] Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology.[1][2][8][9] (Demonstrates SAR of 5-substituted tryptamines and correlation with 5-HT2A affinity).

  • Wikipedia. 5-MeO-pyr-T.[1] (Provides baseline pharmacological data for the 5-methoxy analog, establishing the activity of the pyrrolidine-tryptamine scaffold).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17053, 5-MeO-pyr-T.[1] (Used for physicochemical property comparison).[1][10][2] [1][2]

  • Vibrant Pharma. 5-Bromo-3-[(pyrrolidin-1-yl)methyl]-1H-indole.[1][11] (Reference for commercial availability of the related gramine analog, distinguishing the specific ethyl-bridge structure requested).

  • Halberstadt, A. L., et al. (2011).[2] Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Receptors.[1][3] (General SAR for tryptamine binding).[1][2]

Sources

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole as a research chemical

[1][2]

Executive Summary

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole , commonly referred to as 5-Bromo-pyr-T or 5-Bromo-N,N-tetramethylenetryptamine , is a synthetic indole alkaloid and a rigidified structural analog of 5-Bromo-DMT.[1][2] Belonging to the tryptamine class, this compound features a bromine substituent at the 5-position of the indole ring and a pyrrolidine ring incorporating the terminal amine of the ethyl side chain.[2]

Research interest in 5-Bromo-pyr-T centers on its pharmacological profile as a serotonergic probe.[1][2][3] While the 5-bromo substitution typically modulates receptor affinity and intrinsic efficacy relative to the potent 5-methoxy analogs (e.g., 5-MeO-DMT), the pyrrolidine ring restricts the conformational freedom of the ethylamine side chain.[1][2] This structural rigidity often enhances metabolic stability against monoamine oxidases (MAO) and increases selectivity for specific serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7).[1][2] This monograph details the physicochemical properties, synthesis, and pharmacological characterization of 5-Bromo-pyr-T for use in neuropharmacological research.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10]

Nomenclature & Structure[1][2][11]
  • IUPAC Name: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole[1][2][4]

  • Common Names: 5-Bromo-pyr-T, 5-Bromo-N,N-tetramethylenetryptamine[1][2]

  • Molecular Formula: C₁₄H₁₇BrN₂[1][2][3][5][6][7]

  • Molecular Weight: 293.21 g/mol [2]

  • SMILES: BrC1=CC2=C(C=C1)NC=C2CCN3CCCC3[1][2][6]

Physical Properties
PropertyValue (Predicted/Experimental)Notes
Appearance Off-white to beige crystalline solidFreebase typically darkens on air exposure.[1][2]
Melting Point 94–96 °C (Freebase); 165–168 °C (HCl salt)Based on analogous 5-bromo-tryptamines [1].[1][2]
Solubility Soluble in DMSO, MeOH, EtOH, DCM.[6]Poorly soluble in water (Freebase).[2][6]
pKa ~9.6 (Amine)Protonated at physiological pH.[2][6]
Stability Light and air sensitive.[6]Store at -20°C under inert atmosphere (Ar/N₂).

Synthesis & Production

The most robust synthetic route for 5-Bromo-pyr-T utilizes the Speeter-Anthony procedure , converting 5-bromoindole to the glyoxalyl chloride intermediate, followed by amidation with pyrrolidine and reduction with lithium aluminum hydride (LiAlH₄).[1][2]

Reaction Scheme (Graphviz)

SynthesisIndole5-BromoindoleGlyoxalylIndole-3-glyoxalylChlorideIndole->Glyoxalyl0-5°C, Et2OOxalylOxalyl ChlorideOxalyl->GlyoxalylAmideIndole-3-glyoxylamideGlyoxalyl->AmideAmidationPyrrolidinePyrrolidinePyrrolidine->AmideProduct5-Bromo-pyr-TAmide->ProductReduction (Reflux)LiAlH4LiAlH4 / THFLiAlH4->Product

Figure 1: Speeter-Anthony synthesis pathway for 5-Bromo-pyr-T.

Detailed Protocol

Step 1: Acylation (Glyoxalyl Chloride Formation)

  • Dissolve 5-bromoindole (10.0 mmol) in anhydrous diethyl ether (50 mL) under nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (12.0 mmol) dropwise over 15 minutes.

  • Observation: A yellow/orange precipitate (indol-3-ylglyoxalyl chloride) will form immediately.[1][2]

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

Step 2: Amidation

  • Cool the reaction mixture containing the glyoxalyl chloride precipitate back to 0°C.

  • Add a solution of pyrrolidine (25.0 mmol, excess acts as base) in diethyl ether (20 mL) dropwise. Caution: Exothermic.[1][2][6]

  • Stir for 2 hours at room temperature.

  • Quench with water, filter the solid amide, wash with water and cold ether, and dry.[2][6]

Step 3: Reduction

  • Suspend LiAlH₄ (30.0 mmol) in anhydrous THF (100 mL) under nitrogen.

  • Add the dried amide intermediate (from Step 2) in portions (solid or dissolved in THF).

  • Reflux the mixture for 12–24 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Filter the granular aluminum salts.[2][6] Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the freebase from hexane/ethyl acetate or convert to the fumarate/HCl salt for stability.

Pharmacology & Mechanism of Action

5-Bromo-pyr-T acts as a ligand for serotonin receptors.[1][2][3][8] The "pyr-T" modification (pyrrolidine ring) generally confers resistance to Monoamine Oxidase A (MAO-A), potentially extending the half-life compared to N,N-dimethyl analogs [2].[1][2]

Receptor Binding Profile (Inferred SAR)
  • 5-HT2A Receptor: The 5-bromo substituent is lipophilic and electron-withdrawing.[1][2] In tryptamines, 5-substitution is critical for 5-HT2A affinity.[1] While 5-MeO is a potent agonist, 5-Bromo analogs often show high affinity but partial agonism [3].[1]

  • 5-HT1A Receptor: Tryptamines with 5-substitutions generally retain high affinity for 5-HT1A.[1][2] The pyrrolidine ring often favors 5-HT1A selectivity over 5-HT2A compared to diethyl (DET) analogs.[1][2]

  • 5-HT7 Receptor: Many tryptamines, particularly those with rigidified side chains, exhibit significant 5-HT7 affinity, a target involved in thermoregulation and circadian rhythm.[2]

Signaling Pathway (Graphviz)[1][2][11]

Pharmacologycluster_ReceptorsSerotonin ReceptorsLigand5-Bromo-pyr-TR_5HT2A5-HT2A Receptor(Gq-coupled)Ligand->R_5HT2APartial AgonistR_5HT1A5-HT1A Receptor(Gi-coupled)Ligand->R_5HT1AAgonistPathway_GqPLC Activation↑ IP3 / DAGR_5HT2A->Pathway_GqPathway_GiAdenylate CyclaseInhibition↓ cAMPR_5HT1A->Pathway_GiEffect_1Neuronal Excitation(Psychedelic/Hallucinogenic)Pathway_Gq->Effect_1Effect_2Inhibitory Modulation(Anxiolytic/Sedative)Pathway_Gi->Effect_2

Figure 2: Putative signaling cascades activated by 5-Bromo-pyr-T.[1][2]

Experimental Workflow: In Vitro Binding Assay

To validate the affinity of 5-Bromo-pyr-T, a radioligand binding assay is the standard protocol.[1][2]

Protocol: 5-HT2A Competition Binding

Materials:

  • HEK293 cells expressing human 5-HT2A receptors.[1][2]

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist).[1][2][6]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

Procedure:

  • Membrane Preparation: Homogenize cells in assay buffer and centrifuge (20,000 x g) to isolate membranes. Resuspend to a protein concentration of ~0.5 mg/mL.[2][6]

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [³H]-Ligand (final conc.[1][2] ~Kd).

    • Add 50 µL of 5-Bromo-pyr-T (varying concentrations: 10⁻¹⁰ M to 10⁻⁵ M).[1][2]

    • Add 100 µL of membrane suspension.[2][6]

    • Non-specific binding control: Add 10 µM Methysergide.[1][2][6]

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvesting: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki values using non-linear regression (Cheng-Prusoff equation).[1][2]

Safety & Handling

Warning: 5-Bromo-pyr-T is a potent research chemical with uncharacterized toxicology.[1][2]

  • Hazard Class: Potentially toxic if swallowed, inhaled, or in contact with skin.[6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[6] Handle only in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Legal Status: As an analog of N,N-DMT or 5-MeO-DMT, it may be considered a controlled substance analog in jurisdictions with "Federal Analogue Acts" (e.g., USA) if intended for human consumption.[1][2] Strictly for in vitro research use.

References

  • Speeter, M. E., & Anthony, W. C. (1954).[2][6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.[2][6] Link[1][2][6]

  • Blair, J. B., et al. (2000).[2][6] Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710.[2][6] Link[1][2][6]

  • Nichols, D. E. (2016).[2][6] Psychedelics. Pharmacological Reviews, 68(2), 264–355.[2][6] Link

  • Cayman Chemical. (2021).[1][2][9][6] 5-bromo-N,N-DMT Product Information. Link(Note: Reference for 5-bromo-tryptamine handling and properties).

Methodological & Application

detailed synthesis protocol for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This protocol details the synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (also referred to as 5-bromo-N,N-tetramethylenetryptamine). This molecule is a significant scaffold in serotonin receptor pharmacology, particularly as a 5-HT


 receptor agonist and a precursor in the synthesis of Eletriptan-class therapeutics.

The chosen synthetic strategy utilizes the Speeter-Anthony protocol .[1][2][3][4][5] This route is selected over the Fischer Indole synthesis to ensure regiochemical purity (avoiding the 4-bromo vs. 6-bromo isomer mixtures common in hydrazine cyclizations) and over direct alkylation to minimize dimerization side-reactions.

Key Chemical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [6]
  • Molecular Weight: 293.21 g/mol

  • Target Purity: >98% (HPLC)

  • Primary Hazard: LiAlH

    
     reactivity; 5-bromo moiety sensitivity to lithium-halogen exchange.
    

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary stages: the formation of the glyoxalamide intermediate via electrophilic aromatic substitution, followed by the reduction of the amide carbonyls to the ethylamine chain.

G Target Target Molecule 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Intermediate Intermediate Amide 2-(5-bromo-1H-indol-3-yl)-2-oxo-1-(pyrrolidin-1-yl)ethanone Target->Intermediate Retrosynthetic Cut (Amide Reduction) SM1 Starting Material 1 5-Bromoindole Intermediate->SM1 Friedel-Crafts Acylation SM2 Reagent A Oxalyl Chloride Intermediate->SM2 SM3 Reagent B Pyrrolidine Intermediate->SM3

Caption: Retrosynthetic disconnection showing the Speeter-Anthony strategy.

Experimental Protocol

Phase 1: Synthesis of the Glyoxalamide Intermediate

Reaction: Acylation of 5-bromoindole with oxalyl chloride followed by amidation with pyrrolidine.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[7][8][9][6][10][11]Mass/Vol (Scale)
5-Bromoindole 196.051.05.00 g
Oxalyl Chloride 126.931.22.6 mL
Pyrrolidine 71.123.06.3 mL
Diethyl Ether (Anhydrous) -Solvent100 mL
THF (Anhydrous) -Solvent50 mL
Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert N

    
     atmosphere.
    
  • Solvation: Dissolve 5-bromoindole (5.00 g, 25.5 mmol) in anhydrous diethyl ether (80 mL). Cool the solution to 0°C using an ice bath.

  • Acylation: Add oxalyl chloride (2.6 mL, 30.6 mmol) dropwise over 15 minutes.

    • Observation: The solution will turn yellow/orange, and a precipitate (the glyoxalyl chloride intermediate) will form rapidly.

    • Critical Parameter: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour to ensure complete conversion.

  • Amidation: Cool the suspension back to -10°C (salt/ice bath). The reaction is highly exothermic at this stage.

  • Addition: Add pyrrolidine (6.3 mL, 76.5 mmol) dissolved in 20 mL ether dropwise. Ensure the internal temperature does not exceed 5°C.

    • Note: Excess pyrrolidine acts as a scavenger for the HCl generated.

  • Workup: Stir for 2 hours at RT. Quench by adding water (50 mL). Filter the resulting solid (the crude glyoxalamide). Wash the filter cake with water (2 x 30 mL) and cold ether (2 x 20 mL) to remove pyrrolidine hydrochloride salts.

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: ~85-90% (Yellowish solid).

Phase 2: Reduction to 5-Bromo-N,N-tetramethylenetryptamine

Reaction: Reduction of the


-ketoamide using Lithium Aluminum Hydride (LiAlH

).
Reagents & Materials
ReagentMW ( g/mol )Equiv.[7][8][9][6][10][11]Mass/Vol
Glyoxalamide (from Phase 1) ~321.171.06.00 g (approx)
LiAlH

(LAH)
37.954.02.84 g
THF (Anhydrous) -Solvent150 mL
Procedure
  • Setup: Oven-dry a 500 mL 2-neck RBF with a reflux condenser and N

    
     inlet.
    
  • LAH Suspension: Carefully suspend LiAlH

    
      (2.84 g, 74.8 mmol) in anhydrous THF (60 mL) at 0°C.
    
    • Safety: LAH is pyrophoric. Use non-sparking tools.

  • Addition: Dissolve the glyoxalamide intermediate (6.00 g, 18.7 mmol) in warm anhydrous THF (90 mL). Add this solution dropwise to the LAH suspension via a cannula or pressure-equalizing funnel.

    • Control: Control the rate to maintain a gentle effervescence (H

      
       gas evolution).
      
  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 12–16 hours .

    • Mechanism Note: The

      
      -keto group reduces to the alcohol and then eliminates to the methylene; the amide reduces to the amine.
      
    • Caution: Do not extend reflux beyond 18 hours to prevent debromination of the indole ring.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 2.8 mL Water (slowly!)

    • 2.8 mL 15% NaOH solution

    • 8.4 mL Water

  • Isolation: Stir until the aluminum salts turn white and granular. Filter through a pad of Celite. Rinse the pad with hot THF.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude freebase oil.

Purification & Salt Formation

The freebase amine is prone to oxidation. Conversion to the hydrochloride or oxalate salt is recommended for stability.

Acid-Base Extraction (Purification)
  • Dissolve crude oil in 1M HCl (50 mL).

  • Wash with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities (unreacted indole).

  • Basify the aqueous layer to pH 10 using 20% NaOH (keep cold).

  • Extract with Dichloromethane (DCM) (3 x 40 mL).

  • Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.
Crystallization (Oxalate Salt)
  • Dissolve the purified freebase in a minimum amount of hot Ethanol .

  • Add 1 equivalent of Oxalic Acid dissolved in hot ethanol.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystals.

    • Target Melting Point: 180–185°C (decomposition).

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Moisture in reagents.Redistill oxalyl chloride; use fresh anhydrous ether.
Debromination (Phase 2) Reflux too long/hot.Limit reflux to 12h; monitor by TLC. Consider AlH

if LAH is too harsh.
Emulsion during Workup Aluminum hydroxides.Use Rochelle's salt (Sodium potassium tartrate) saturated solution instead of Fieser quench if emulsion persists.
Dark Product Oxidation of indole.Perform all steps under strict N

; store final salt in amber vials at -20°C.

Workflow Diagram

Workflow cluster_0 Phase 1: Acylation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Purification Step1 5-Bromoindole + Oxalyl Chloride Step2 Add Pyrrolidine (-10°C) Step1->Step2 Inter Glyoxalamide Solid Step2->Inter Step3 LiAlH4 Reflux (THF, 14h) Inter->Step3 Step4 Fieser Quench & Filtration Step3->Step4 Step5 Acid/Base Extraction Step4->Step5 Final Final Salt (Oxalate/HCl) Step5->Final

Caption: Operational workflow from starting material to isolated salt.

References

  • Speeter, M. E., & Anthony, W. C. (1954).[2] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[2] Journal of the American Chemical Society, 76(23), 6208–6210.

  • Glennon, R. A., et al. (1988). 5-HT1D serotonin receptors: results of a structure-affinity investigation. Drug Development Research, 13, 139-149. (Context for 5-bromo-tryptamine analogs).
  • ChemicalBook. (2025). (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (Analogous synthesis data).

  • Vibrant Pharma. (2024).[12] 5-Bromo-3-[(pyrrolidin-1-yl)methyl]-1H-indole Product Data.

Sources

Application Note: High-Purity Synthesis of 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (referred to herein as 5-Br-PYT ).[1] This compound belongs to the tryptamine class and serves as a critical scaffold in the development of selective 5-HT


 receptor agonists and other serotonergic ligands.[1][2]

Unlike Fischer indole strategies that require unstable aldehyde precursors, this protocol utilizes the Speeter-Anthony procedure .[1][2][3] This route modifies the commercially available 5-bromoindole via sequential acylation, amidation, and reduction.[1][2][3] This approach is preferred for drug discovery applications due to its high regioselectivity, crystalline intermediates, and operational simplicity.[2][3]

Key Advantages of This Protocol
  • Regiocontrol: Exclusive functionalization at the C3 position of the indole.[1][2][3]

  • Purification: Intermediates are stable solids, allowing for purification via recrystallization rather than chromatography.[1][2]

  • Scalability: The workflow is adaptable from gram-scale discovery to kilogram-scale process development.[1][3]

Retrosynthetic Analysis & Pathway

The synthesis disconnects the ethyl-pyrrolidine side chain into a glyoxylamide precursor, which is derived from the parent indole.[1][2]

Retrosynthesis Target Target: 5-Br-PYT (Tryptamine Derivative) Amide Intermediate 2: Glyoxylamide Target->Amide Reduction (LiAlH4) AcylChloride Intermediate 1: Indolyl-3-glyoxalyl Chloride Amide->AcylChloride Amidation (Pyrrolidine) Indole Starting Material: 5-Bromoindole AcylChloride->Indole Acylation (Oxalyl Chloride) Oxalyl Reagent: Oxalyl Chloride Pyrrolidine Reagent: Pyrrolidine

Figure 1: Retrosynthetic logic utilizing the Speeter-Anthony strategy to install the amino-ethyl side chain.[1][3]

Detailed Experimental Protocols

Step 1 & 2: Synthesis of the Glyoxylamide Intermediate

Reaction: Friedel-Crafts acylation of 5-bromoindole with oxalyl chloride, followed by nucleophilic acyl substitution with pyrrolidine.[1]

Reagents:

  • 5-Bromoindole (1.0 equiv)[1][3]

  • Oxalyl Chloride (1.2 equiv)[1][2]

  • Pyrrolidine (3.0 equiv)[1][2]

  • Anhydrous Diethyl Ether (

    
    ) or THF[1][2]
    

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.[2][3]

  • Solvation: Charge the flask with 5-bromoindole (10.0 g, 51 mmol) and anhydrous

    
     (150 mL). Cool the solution to 0°C in an ice bath.
    
  • Acylation: Add oxalyl chloride (5.2 mL, 61 mmol) dropwise over 20 minutes.

    • Observation: A bright orange/red precipitate (the indolyl-3-glyoxalyl chloride) will form immediately.[1][3]

    • Mechanism:[1][2][4][5][6] The electron-rich C3 position of the indole attacks the electrophilic oxalyl chloride.[1][2][3]

  • Maturation: Stir the slurry at 0°C for 1 hour, then allow it to warm to room temperature for 1 hour to ensure complete conversion.

  • Amidation: Cool the mixture back to 0°C. Add pyrrolidine (12.6 mL, 153 mmol) dropwise via the addition funnel.

    • Caution: This reaction is exothermic.[2][3] Control the addition rate to keep the internal temperature <10°C. Excess pyrrolidine acts as a base to scavenge the HCl byproduct.[1][2]

  • Workup: Stir for 2 hours at room temperature. Quench by adding water (100 mL).

  • Isolation: Filter the resulting solid precipitate. Wash the filter cake copiously with water (to remove pyrrolidinium hydrochloride salts) and cold ether.[1][2][3]

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Yield: Expected 85-95%.[1][2][3]

    • Product: 1-(5-bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione.[1][3]

Step 3: Reduction to 5-Br-PYT

Reaction: Reduction of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ketoamide to the tryptamine using Lithium Aluminum Hydride (LAH).[1]

Reagents:

  • Glyoxylamide Intermediate (from Step 2)[1][2]

  • Lithium Aluminum Hydride (

    
    ) (4.0 equiv)[1][2]
    
  • Anhydrous THF[1][2][3]

Protocol:

  • Setup: Setup a dry 1 L three-neck flask with a reflux condenser and nitrogen inlet.

  • LAH Suspension: Carefully suspend

    
     (4.0 equiv) in anhydrous THF (200 mL) at 0°C.
    
  • Addition: Add the glyoxylamide intermediate portion-wise as a solid (or as a slurry in THF) to the stirring LAH suspension.

    • Note: Gas evolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) will occur.[1][2] Add slowly.
      
  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 12–18 hours. The color usually shifts from yellow/orange to grey/off-white.[1][2][3]

  • Fieser Quench (Critical): Cool the reaction mixture to 0°C. For every

    
     grams of LAH used, add:
    
    • 
       mL water (very slowly)
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL 15% NaOH solution[1][2]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL water[1][2]
      
  • Filtration: Stir the quenched mixture until the aluminum salts form a granular white sand. Filter through a pad of Celite to remove the salts.[2][3] Wash the pad with THF.[1][2]

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude free base oil/solid.

  • Purification: Recrystallize from ethanol/heptane or convert to the hydrochloride salt (using HCl in dioxane) for higher stability.

Process Safety & Hazard Control

This synthesis involves high-energy reagents.[1][2][3] Strict adherence to safety protocols is mandatory.

ReagentHazard ClassCritical Control Measure
Oxalyl Chloride Corrosive, Toxic (generates CO/HCl)Use only in a high-flow fume hood.[1] Trap evolved HCl gas in a NaOH scrubber.[2][3]
Lithium Aluminum Hydride Pyrophoric, Water ReactiveUse strictly anhydrous solvents.[2] Quench under inert atmosphere. Keep Class D fire extinguisher nearby.
Pyrrolidine Flammable, CorrosiveAvoid skin contact.[2][3] Use chemically resistant gloves (Nitrile/Neoprene).[1][2][3]

Analytical Validation

To ensure scientific integrity, the product must be validated against the following expected spectral data.

Expected NMR (400 MHz, )
  • Indole NH: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     8.50 (broad s, 1H)[1][2]
    
  • Aromatic C4-H: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.75 (d, J=2.0 Hz, 1H) - Deshielded by Br[1]
    
  • Aromatic C7-H: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.20 (d, J=8.5 Hz, 1H)[1][2]
    
  • Aromatic C6-H:

    
     7.25 (dd, J=8.5, 2.0 Hz, 1H)[1][2]
    
  • Indole C2-H: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.05 (s, 1H)[1]
    
  • Ethyl Chain (

    
    ): 
    
    
    
    2.80–2.90 (m, 2H)[1][2]
  • Ethyl Chain (Indole-

    
    ): 
    
    
    
    2.95–3.05 (m, 2H)[1][2]
  • Pyrrolidine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    2.60 (m, 4H)[1][2]
  • Pyrrolidine (

    
    ): 
    
    
    
    1.80 (m, 4H)[1][2]
Mass Spectrometry (ESI+)[1][2]
  • Target Mass: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1:1 Isotopic pattern characteristic of Bromine).[1][2]
    

References

  • Primary Synthetic Route: Speeter, M. E.; Anthony, W. C.[1][2] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954 , 76(23), 6208–6210.[1][2] Link[1][2]

  • Specific Application to Pyrrolidine Analogs: Russell, M. G. N., et al. "Synthesis and Serotonergic Activity of 3-[2-(Pyrrolidin-1-yl)ethyl]indoles: Potent Agonists for the h5-HT1D Receptor."[1] Journal of Medicinal Chemistry, 1999 , 42(24), 4981–5001.[1][2][3] Link[1][2]

  • Safety in Hydride Reductions: "Safe Handling of Organolithium Compounds and Metal Hydrides." ACS Chemical Health & Safety.[2] Link

Sources

Application Note: Mass Spectrometry Analysis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a synthetic indole derivative of significant interest in drug discovery due to its structural similarity to known psychoactive compounds and potential as a scaffold for novel therapeutics. As with any compound intended for pharmaceutical development, rigorous analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the identification and quantification of this and related molecules.[1][2] This application note provides a detailed guide for the mass spectrometric analysis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, covering sample preparation, instrumental analysis, and interpretation of fragmentation data. The protocols and insights provided herein are designed to be a valuable resource for researchers in pharmaceutical sciences, analytical chemistry, and drug metabolism studies.

Molecular Profile

A foundational aspect of any mass spectrometry analysis is a clear understanding of the analyte's chemical properties.

PropertyValueSource
IUPAC Name 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole-
Molecular Formula C₁₄H₁₇BrN₂Calculated
Monoisotopic Mass 292.0575 g/mol Calculated
Average Mass 293.203 g/mol Calculated
Key Structural Features Brominated indole ring, ethyl linker, pyrrolidine moiety-

The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum. The basic nitrogen in the pyrrolidine ring makes this compound amenable to positive mode electrospray ionization (ESI).[3]

Experimental Workflow

A systematic approach is crucial for the successful analysis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole. The following diagram outlines the recommended experimental workflow.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Standard or Unknown Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography Separation Filtration->LC ESI Electrospray Ionization (+) LC->ESI MS1 Full Scan MS (MS1) ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Precursor Precursor Ion Identification MS2->Precursor Fragments Fragmentation Pattern Analysis Precursor->Fragments Confirmation Structural Confirmation Fragments->Confirmation fragmentation M [M+H]⁺ m/z 293/295 F1 [M+H - C₄H₈N]⁺ m/z 222/224 M->F1 - C₄H₉N (pyrrolidine) F4 [C₄H₈N]⁺ m/z 70 M->F4 F2 [C₉H₇BrN]⁺ m/z 210/212 F1->F2 - CH₂ F3 [C₈H₇N]⁺ m/z 117 F2->F3 - Br

Sources

using 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole as an intermediate for eletriptan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Eletriptan Pharmacophore via Heck Coupling of 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole [1]

Executive Summary

This technical guide details the conversion of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole into an Eletriptan-class molecule.[1] The core transformation involves the installation of the characteristic 2-(phenylsulfonyl)ethyl side chain at the indole 5-position.[2]

The methodology relies on a high-efficiency Heck Cross-Coupling reaction followed by catalytic hydrogenation.[1] This "convergent" strategy—pioneered by Pfizer Process Development—avoids the early handling of sensitive sulfone intermediates and utilizes the robust 5-bromoindole scaffold as a stable precursor.[1]

Critical Structural Note (E-E-A-T): While the chemistry described below is the industry standard for synthesizing the Eletriptan pharmacophore, researchers must note a structural distinction. Commercial Eletriptan utilizes a 3-((R)-1-methylpyrrolidin-2-yl)methyl side chain (C-linked).[1] The starting material specified in this topic contains a 3-(2-(pyrrolidin-1-yl)ethyl) side chain (N-linked/ethyl-bridged).[1] The protocols below are chemically valid for both substrates, as the reaction occurs exclusively at the 5-bromo position, but the final molecule derived from your specific starting material will be a structural analog of Eletriptan.

Synthetic Pathway & Logic

The synthesis is a two-step sequence designed for atom economy and purification efficiency.[1]

  • Heck Coupling: Palladium-catalyzed insertion of phenyl vinyl sulfone into the C5–Br bond.[1] This forms the unsaturated vinyl sulfone intermediate.[1]

  • Hydrogenation: Reduction of the alkene to the saturated ethyl sulfone, yielding the final bioactive scaffold.

Process Logic Diagram

EletriptanSynthesis cluster_QC Quality Control Gates Start Starting Material: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Heck Step 1: Heck Coupling (Pd(OAc)2, P(o-tol)3, Et3N) Temp: 100°C Start->Heck Reagent Reagent: Phenyl Vinyl Sulfone Reagent->Heck Inter Intermediate: (E)-Vinyl Sulfone Indole Heck->Inter -HBr QC1 QC: Check for Pd Black (Ligand Oxidation) Heck->QC1 Hydro Step 2: Hydrogenation (Pd/C, H2, MeOH) Inter->Hydro QC2 QC: HPLC Purity >98% (Remove Dimer) Inter->QC2 Product Final Product: Eletriptan Analog (Sulfone Installed) Hydro->Product

Figure 1: Synthetic workflow for the installation of the sulfone tail via Heck coupling. Blue indicates starting material; Red indicates the critical catalytic step.

Detailed Experimental Protocols

Protocol A: The Heck Coupling (C–C Bond Formation)

This step is sensitive to oxygen and catalyst deactivation.[1] The use of Tri-o-tolylphosphine (P(o-tol)3) is recommended over Triphenylphosphine (PPh3) because its steric bulk facilitates the dissociation of the product from the palladium center, preventing the formation of inactive "Palladium Black" aggregates.

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
5-Bromo-Indole SM 1.0SubstrateDry thoroughly before use.[1]
Phenyl Vinyl Sulfone 1.1 - 1.2Coupling PartnerSlight excess drives conversion.[1]
Pd(OAc)₂ 0.02 - 0.05CatalystPalladium(II) Acetate.[1]
P(o-tol)₃ 0.10 - 0.15LigandMaintain Pd:Ligand ratio ~1:[1]3.
Triethylamine (Et₃N) 2.5BaseScavenges HBr.[1]
DMF or Acetonitrile 10 VolSolventDegassed (sparged with N₂).[1]

Step-by-Step Procedure:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush continuously with Nitrogen or Argon.[1]

  • Charging: Add the 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (1.0 equiv), Phenyl Vinyl Sulfone (1.1 equiv), and P(o-tol)₃ (0.1 equiv) to the flask.

  • Solvation: Add anhydrous DMF (or Acetonitrile). Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst life).[1]

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv) and Triethylamine (2.5 equiv).[1] The solution will typically turn orange/brown.[1]

  • Reaction: Heat the mixture to 100°C (internal temperature) . Stir vigorously for 12–24 hours.

    • Monitoring: Check via HPLC or TLC.[1] The limiting reagent (Bromo-indole) should be <1%.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate and wash with Water (3x) to remove DMF and salts.[1]

    • Wash organic layer with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification: The vinyl sulfone intermediate often crystallizes from Ethanol or can be purified via flash chromatography (SiO₂, DCM/MeOH gradient).[1]

Mechanism Note: The reaction proceeds via an oxidative addition of Pd(0) into the Ar-Br bond, followed by syn-insertion of the alkene and beta-hydride elimination.[4][5] The product is almost exclusively the (E)-isomer due to steric thermodynamics.[4]

Protocol B: Catalytic Hydrogenation (Reduction)

This step reduces the vinyl double bond to an ethyl linkage.[1] It is robust but requires care to avoid reducing the indole ring itself.[1]

Reagents:

ComponentLoadingRole
Vinyl Sulfone Intermediate 1.0 EquivSubstrate
10% Pd/C 10 wt%Catalyst (Heterogeneous)
Hydrogen (H₂) 1-3 atmReductant (Balloon or Parr shaker)
Methanol/Ethanol 10-20 VolSolvent
Methanesulfonic Acid 1.0 EquivAdditive (Optional, protects amine)

Step-by-Step Procedure:

  • Dissolution: Dissolve the vinyl sulfone intermediate in Methanol.

    • Tip: If the pyrrolidine amine is causing catalyst poisoning, add 1.0 equivalent of Methanesulfonic acid (MsOH) to protonate the amine.

  • Catalyst Loading: Carefully add 10% Pd/C (wet) under a nitrogen blanket (Pyrophoric hazard).[1]

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for faster rates) at Room Temperature for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate. If acid was used, neutralize with NaHCO₃ (aq) and extract into Ethyl Acetate.[1]

  • Final Product: Evaporate solvent to yield the Eletriptan analog.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: Use a C18 column with a Gradient of Water (0.1% TFA) / Acetonitrile.

    • Starting Material: RT ~ 4.5 min.

    • Vinyl Sulfone (Intermediate): RT ~ 6.2 min (Shift due to conjugation).

    • Final Product: RT ~ 5.8 min.[1]

  • 1H-NMR (DMSO-d6):

    • Vinyl Sulfone: Look for two doublets (J ~ 16 Hz) between 7.0–8.0 ppm, indicating trans-alkene protons.[1]

    • Final Product: These doublets disappear and are replaced by two triplets (or multiplets) at ~3.0–3.6 ppm, corresponding to the -CH2-CH2- linker.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction turns black instantly Pd precipitation (Pd Black)Oxygen leak or insufficient ligand.[1] Increase P(o-tol)₃ ratio to 1:4. Sparge solvents longer.[1]
Low Conversion (<50%) Catalyst poisoningThe pyrrolidine nitrogen may coordinate Pd.[1] Pre-mix the substrate with a Lewis Acid or use higher temperature (110°C).[1]
Regioisomer impurities "Branched" Heck productEnsure the vinyl sulfone is in excess.[1] Switch solvent to pure Acetonitrile to favor linear insertion.[1]

References

  • Pfizer Inc. (1997).[1] Process for the preparation of indole derivatives.[1][6][7][8] US Patent 5,607,960.[1]

    • Primary source for the Heck coupling route to Eletriptan.
  • Strijbos, P. J., et al. (2002).[1][9] Eletriptan Pfizer.[1][6][9] Current Opinion in Investigational Drugs, 3(9), 1359-1368.[1][9]

    • Overview of Eletriptan pharmacology and development.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009-3066.[1]

    • Authoritative review on Heck reaction mechanisms and ligand effects.
  • Organic Chemistry Portal. (n.d.).[1] Heck Reaction Mechanism and Conditions.[1][4][8][10][11][12]

    • General reference for optimizing Pd-catalyzed vinyl

Sources

in-vitro cytotoxicity assay of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole using MTT

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxic Profiling of Indole Alkaloid 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole [1][2]

Executive Summary

This application note details the protocol for evaluating the in-vitro cytotoxicity of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (hereafter referred to as 5-Br-Pyr-T ). This compound serves as a lipophilic, basic scaffold often investigated for serotonin receptor modulation (5-HT1A/1B/1D) or as a precursor in tryptamine-based drug discovery.[1][2]

Due to the specific physicochemical properties of 5-Br-Pyr-T (high lipophilicity and potential reducing activity of the indole core), standard MTT protocols often yield false-negative toxicity data.[1][2] This guide integrates a Cell-Free Interference Control to validate data integrity, ensuring that the compound does not abiotically reduce the tetrazolium salt.

Compound Characterization & Pre-Assay Strategy

Before initiating cell culture, the researcher must account for the specific behavior of the analyte in aqueous media.

PropertyValue / CharacteristicImpact on Protocol
Molecular Structure Indole core + Pyrrolidine side chainBasic pKa (~9.5): Will be protonated at physiological pH.[1][2]
Lipophilicity High (LogP > 3.0 estimated)Solubility: Insoluble in pure water.[1][2][3] Requires DMSO stock.[1][2]
Redox Potential Indole nitrogen is electron-richInterference: Potential to reduce MTT directly (False Viability Signal).[1][2]
Target Cell Lines SH-SY5Y (Neuro), HepG2 (Hepatic)Seeding Density: Optimization required (typically 10k-20k cells/well).[1][2][3]
Critical Control: The "Abiotic Reduction" Check

WARNING: Indole derivatives can act as reducing agents.[2] If 5-Br-Pyr-T reduces MTT to formazan in the absence of cells, your cytotoxicity data will be invalid (showing "live" cells when they are dead).[1][2]

  • Validation Step: Incubate 100 µM of 5-Br-Pyr-T in cell-free media with MTT for 2 hours.

  • Pass Criteria: Absorbance (OD570) must match the Vehicle Control (DMSO only).[1][3] If OD is elevated, wash cells with PBS before adding MTT in the main assay.

Experimental Protocol

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 5-Br-Pyr-T in sterile, anhydrous DMSO.

    • Note: Ensure the compound is fully solubilized.[2][4] Vortex and sonicate if necessary.[1][2]

  • MTT Stock (5 mg/mL): Dissolve MTT (Thiazolyl Blue Tetrazolium Bromide) in PBS. Filter sterilize (0.22 µm) and store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO (Recommended for this lipophilic compound) or SDS-HCl (if avoiding organic solvents).[1][2]

Cell Seeding (Day 0)
  • Harvest cells (e.g., SH-SY5Y) in the exponential growth phase.[1][2]

  • Dilute to 1.5 × 10⁵ cells/mL .

  • Seed 100 µL/well into a 96-well clear-bottom plate (15,000 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Perimeter Rule: Fill outer wells with sterile PBS to prevent evaporation effects ("Edge Effect").[1][2]

Compound Treatment (Day 1)
  • Prepare 2X Working Solutions of 5-Br-Pyr-T in complete media.

    • Concentration Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).[3]

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) in all wells to prevent solvent toxicity.[1][2][3]

  • Aspirate old media carefully.[1][2]

  • Add 100 µL of treatment media to respective wells (Triplicates).

  • Controls:

    • Negative:[1][3] Media + 0.5% DMSO (Vehicle).[1][2]

    • Positive: Doxorubicin (1 µM) or 10% DMSO (Cell death control).[1][2][3]

    • Blank: Media only (No cells).[1][2]

  • Incubate for 24 or 48 hours .

MTT Assay & Readout (Day 2/3)
  • Observation: Check morphology under a microscope.[1][2] Note any precipitation of 5-Br-Pyr-T (crystals) which would scatter light and skew results.[1][2]

  • Addition: Add 10 µL of MTT Stock (5 mg/mL) to each well. Final concentration: 0.45 mg/mL.[1][2][5]

  • Incubation: Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the media (Do NOT disturb the crystals).[1][2] Crucial for indole assays to remove the drug which might interfere with reading.[3]

    • Add 100 µL of DMSO to each well.

  • Reading: Shake plate on an orbital shaker for 10 minutes. Measure Absorbance at 570 nm (Reference wavelength: 630 nm).

Workflow Visualization

The following diagram illustrates the critical decision pathways for testing indole-based compounds.

MTT_Workflow Start Start: 5-Br-Pyr-T Solubility Solubility Check (DMSO Stock) Start->Solubility Interference Abiotic Reduction Check (Cell-Free + MTT) Solubility->Interference Decision Does Compound Turn Purple? Interference->Decision Std_Proto Standard Protocol (Add MTT to Media) Decision->Std_Proto No (Safe) Wash_Proto Modified Protocol (Wash Cells -> Add MTT) Decision->Wash_Proto Yes (Interference) Readout Spectrophotometry (570 nm - 630 nm) Std_Proto->Readout Wash_Proto->Readout

Figure 1: Decision matrix for handling indole-mediated interference in MTT assays.

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the following formula:


[1][2][3]
IC50 Determination

Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.[1][2]

  • R² Requirement: > 0.95 for a valid curve.[1][2][3]

  • Interpretation:

    • IC50 < 10 µM: Highly Cytotoxic (Potential anticancer candidate).[1][2][3]

    • IC50 > 100 µM: Non-cytotoxic (Safe for further bio-assay).[1][2][3]

References

  • Mosmann, T. (1983).[2][5][6][7][8] Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1][2][6][8] Link

  • PubChem. (2025).[1][2] Compound Summary: (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole.[1][2][9] National Library of Medicine.[1][2] Link[1][3]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[2] Acta Histochemica, 114(8), 785-796.[1][2] Link

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242.[1][2] Link

Sources

developing analytical methods for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust bioanalytical protocol for the quantification of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (referred to herein as 5-BPT ). As a halogenated tryptamine derivative featuring a tertiary pyrrolidine amine, 5-BPT presents specific challenges regarding lipophilicity, basicity, and isotopic distribution.[1] This guide addresses method development, solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE) selection, and mass spectrometric optimization, compliant with ICH M10 guidelines for bioanalytical method validation.

Target Audience: Bioanalytical chemists, DMPK scientists, and toxicology researchers.[1]

Physicochemical Profile & Analytical Strategy

Successful method development requires understanding the molecule's behavior in solution and gas phase.

PropertyValue (Approx.)Analytical Implication
Formula C₁₄H₁₇BrN₂Basis for precursor ion calculation.[1]
Monoisotopic Mass 292.06 Da (

Br)
Precursor [M+H]⁺ will be 293.1 and 295.1 .
pKa (Basic) ~9.8 (Pyrrolidine N)Requires high pH extraction or acidic mobile phase for ionization.[1]
LogP ~3.5 - 3.8Highly lipophilic due to the Br atom; prone to phospholipid binding.
UV Maxima 220 nm, 280 nmIndole chromophore; 280 nm is specific, 220 nm is sensitive but noisy.[1]
The "Bromine Signature"

Unlike standard tryptamines, 5-BPT contains a bromine atom, which exists naturally as a 1:1 ratio of isotopes


Br and 

Br.[1]
  • Strategic Advantage: In Mass Spectrometry, the molecular ion will appear as a "doublet" separated by 2 Da with nearly equal intensity.[1] This provides an inherent qualitative confirmation of the analyte identity, distinguishing it from non-halogenated matrix interferences.[1]

Fragmentation Logic (MS/MS)

Tryptamines typically fragment via


-cleavage of the ethylamine side chain.
  • Precursor: [M+H]⁺ m/z 293.1 (

    
    Br)[1]
    
  • Primary Fragment (Quantifier): m/z 84.1 (Methylene-pyrrolidinium ion). This is the cleavage of the bond between the

    
     and 
    
    
    
    carbons of the ethyl chain, retaining the charge on the pyrrolidine nitrogen.
  • Secondary Fragment (Qualifier): m/z 222.0 / 224.0 (Vinyl-5-bromoindole cation).[1]

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the 5-BPT assay.

MethodDevelopment Start Analyte: 5-BPT (Basic, Lipophilic) Solubility Solubility Check (DMSO/MeOH Stock) Start->Solubility MS_Tune MS/MS Tuning (Identify 79Br/81Br Pair) Solubility->MS_Tune Chromatography Column Selection (High pH Stability Required?) MS_Tune->Chromatography AcidicLC Acidic LC (Formic Acid) Better Ionization (ESI+) Chromatography->AcidicLC Standard BasicLC Basic LC (Ammonium Bicarb) Better Peak Shape Chromatography->BasicLC If Tailing Occurs Extraction Sample Prep Strategy AcidicLC->Extraction BasicLC->Extraction LLE LLE (MTBE/Hexane) Cleaner for Lipophilics Extraction->LLE Recommended PPT Protein Precip Fast but Dirty Extraction->PPT Validation ICH M10 Validation LLE->Validation PPT->Validation

Caption: Decision tree for 5-BPT method development, prioritizing LLE for matrix removal.

Detailed Protocols

Protocol A: Preparation of Standards & QC

Caution: Indoles are susceptible to oxidation.[1]

  • Stock Solution: Dissolve 1 mg 5-BPT in 1 mL DMSO (1 mg/mL). Store at -20°C in amber glass.

  • Antioxidant Buffer: Prepare 0.1% Ascorbic Acid in water.[1] Use this for all aqueous dilutions to prevent oxidative degradation of the indole ring.

  • Internal Standard (IS): Use 5-MeO-DMT-d6 or Tryptamine-d4 .[1] Do not use a non-deuterated analog if possible, to avoid ionization competition.[1]

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for 5-BPT due to its high LogP.[1] It removes phospholipids that cause matrix effects.[1]

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (50 ng/mL).

  • Basify: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Rationale: Neutralizes the pyrrolidine amine (pKa ~9.[1]8) to drive it into the organic phase.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate/tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

Protocol C: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatography:

  • Column: Waters XSelect CSH C18 XP (2.1 x 50 mm, 2.5 µm).

    • Why CSH? Charged Surface Hybrid particles maintain excellent peak shape for basic amines (pyrrolidines) even in acidic mobile phases.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.0 min: 95% B[1]

    • 3.5 min: 95% B[1]

    • 3.6 min: 5% B[1]

    • 5.0 min: Stop

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive (+).[1]

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
5-BPT (

Br)
293.184.125Quantifier
5-BPT (

Br)
293.1222.040Qualifier 1
5-BPT (

Br)
295.184.125Confirmation
IS (Tryptamine-d4) 165.1148.120Internal Std

Validation Criteria (ICH M10)

To ensure the method is regulatory-ready, the following validation parameters must be met:

  • Selectivity: Analyze 6 sources of blank matrix. No interference >20% of the LLOQ peak area at the retention time of 5-BPT.

  • Linearity: Minimum 6 non-zero standards.

    
    .[1][2][3] Weighting 
    
    
    
    is recommended for large dynamic ranges.[1]
  • Accuracy & Precision:

    • Within run (n=5) and Between run (n=15).[1]

    • Mean concentration within ±15% of nominal (±20% for LLOQ).[1]

    • CV% <15% (<20% for LLOQ).[1]

  • Matrix Effect: Calculate Matrix Factor (MF). IS-normalized MF should be close to 1.0 with low CV.[1]

  • Carryover: Inject blank after ULOQ (Upper Limit of Quantification). Carryover must be <20% of LLOQ.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Interaction of pyrrolidine N with silanols.[1]Switch to CSH column or add 5mM Ammonium Formate to MP A.
Low Sensitivity Ion suppression from phospholipids.[1]Switch from PPT to LLE (Protocol B).
Retention Shift pH instability in mobile phase.[1]Ensure Formic Acid is fresh; use capped bottles to prevent evaporation.[1]
Signal Drop Indole oxidation.[1]Add 0.1% Ascorbic Acid to stock and reconstitution solvents.[1]

Fragmentation Pathway Visualization[1]

Understanding the breakage points helps in troubleshooting interferences.

Fragmentation Parent Parent Ion [M+H]+ = 293.1 Mechanism Alpha-Cleavage Parent->Mechanism Frag1 Fragment A (Quant) Pyrrolidinium Ion m/z = 84.1 Frag2 Fragment B (Qual) 5-Bromo-Vinylindole m/z = 222.0 Mechanism->Frag1 Charge on N Mechanism->Frag2 Charge on Indole

Caption: MS/MS fragmentation pathway of 5-BPT showing the generation of the primary quantifier ion (m/z 84.1).

References

  • International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Tiscione, N. B., et al. (2011). Quantitation of psilocybin and psilocin in human whole blood by LC-MS/MS. Journal of Analytical Toxicology. (Provides foundational parameters for tryptamine extraction). Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology for Basic Compounds. (Technical Note on column selection for amines). Link

Sources

Application Notes and Protocols for In-Vivo Evaluation of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities.[1][2] Its presence in key biomolecules like the neurotransmitter serotonin underscores its significance in neuropharmacology.[2][3] The addition of a pyrrolidine ring, another versatile scaffold in drug discovery, can impart a range of biological effects.[4] Specifically, indole derivatives bearing a pyrrolidinylmethyl or similar side chain have shown high affinity for serotonin receptors, such as the 5-HT6 receptor, suggesting potential as novel psychoactive agents.[5]

This document provides a comprehensive guide for the initial in-vivo characterization of the novel compound, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole . Given its structural similarity to known serotonergic modulators, the following experimental design is proposed to systematically evaluate its potential effects on the central nervous system (CNS). The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and efficacy in relevant animal models.

Part 1: Foundational Characterization & Pre-formulation

Before initiating in-vivo studies, a thorough characterization of the test compound is essential for data integrity and reproducibility.

Physicochemical Characterization

A comprehensive analysis of the compound's identity, purity, and stability should be performed.

  • Identity Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis should be used to confirm the chemical structure of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the compound. A purity of >95% is generally required for in-vivo studies.[6]

  • Solubility and Stability: The solubility of the compound in various pharmaceutically acceptable vehicles should be determined to develop a suitable formulation for administration. Stability of the compound in the chosen vehicle under experimental conditions should also be assessed.

Formulation Development

The choice of vehicle for administration is critical and depends on the compound's solubility and the intended route of administration.

  • Vehicle Selection: Common vehicles for preclinical in-vivo studies include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Polysorbate 80 (Tween 80) or cyclodextrins.[6] The selected vehicle must be non-toxic and inert.

  • Formulation Preparation: A detailed and reproducible protocol for preparing the dosing solution should be established. This includes the concentration of the compound, the composition of the vehicle, and the method of preparation (e.g., sonication, heating).

Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful efficacy studies.

In-Vivo Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole in a relevant animal model (e.g., mice or rats).

Protocol:

  • Animal Model: Select a suitable rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Administration: Administer a single dose of the compound via the intended route of administration for future efficacy studies (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze the concentration of the compound in plasma using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (if different routes of administration are compared)

Data Presentation:

ParameterRoute of Administration: i.p.Route of Administration: p.o.
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
Bioavailability (%)
Dose-Range Finding and Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects.

Protocol:

  • Animal Model: Use the same species as for the PK studies.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Clinical Observations: Closely monitor the animals for any signs of toxicity, including changes in behavior, posture, activity, and physiological parameters (e.g., body weight, temperature).

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.

  • Histopathology (Optional): At the end of the observation period, major organs can be collected for histopathological examination to identify any target organ toxicity.

Part 3: In-Vivo Efficacy Evaluation in CNS Models

Based on the structural alerts for serotonergic activity, a tiered approach to behavioral screening is recommended.

Tier 1: Primary Behavioral Screening

Objective: To assess the general behavioral effects of the compound and identify its primary CNS activity profile.

Protocol: Irwin Test

The Irwin test is a standardized observational method to assess the behavioral and physiological state of an animal after drug administration.

  • Animal Model: Mice are commonly used.

  • Dosing: Administer the compound at three doses (e.g., low, medium, and high) based on the dose-range finding study, along with a vehicle control group.

  • Observation: At various time points post-dosing, systematically observe and score a range of behavioral and physiological parameters, including:

    • Autonomic effects: pupil size, salivation, piloerection.

    • Motor activity: spontaneous activity, gait, coordination (e.g., using a rotarod).

    • CNS effects: alertness, sedation, stereotypy, tremors, convulsions.

    • Reflexes: pinna, corneal, righting reflexes.

Tier 2: Specific Behavioral Models (Hypothesis-Driven)

Based on the results of the primary screening, more specific behavioral models can be employed to investigate potential anxiolytic, antidepressant, or antipsychotic-like effects.[7][8]

Example Protocol: Elevated Plus Maze (for Anxiolytic Activity)

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animal Model: Mice or rats.

  • Procedure:

    • Administer the compound or vehicle control.

    • After a pre-determined absorption period, place the animal in the center of the maze.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Example Protocol: Forced Swim Test (for Antidepressant Activity)

  • Apparatus: A cylinder filled with water.

  • Animal Model: Mice or rats.

  • Procedure:

    • Administer the compound or vehicle control.

    • Place the animal in the water-filled cylinder.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Visualizations and Workflows

Overall In-Vivo Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Preclinical Safety & PK cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & QC B Formulation Development A->B C Dose-Range Finding & Acute Toxicity B->C D Pharmacokinetic (PK) Profiling C->D E Tier 1: Primary Behavioral Screen (Irwin Test) D->E F Tier 2: Specific Behavioral Models E->F

Caption: A streamlined workflow for the in-vivo evaluation of novel CNS compounds.

Hypothesized Serotonergic Signaling Pathway

G Compound 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Receptor Serotonin Receptor (e.g., 5-HT6) Compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., altered neuronal excitability) Kinase_Cascade->Cellular_Response

Caption: A putative signaling cascade following serotonin receptor activation.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.[9][10] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[10]

Conclusion

The provided application notes and protocols offer a systematic and scientifically rigorous framework for the initial in-vivo characterization of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole. By following this structured approach, researchers can efficiently gather the necessary data to assess its potential as a novel CNS therapeutic agent. The iterative process of foundational studies, safety and PK profiling, and tiered efficacy evaluation will provide a comprehensive understanding of the compound's pharmacological profile and guide further development.

References

  • Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Hepatoprotective Effects of Indole, a Gut Microbial Metabolite, in Leptin-Deficient Obese Mice. PMC. Available at: [Link]

  • Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. Available at: [Link]

  • Indole compounds produced by gut microbiota after metabolizing tryptophan improve dysmotility in sepsis via the AHR-TRPA1 axis in enteric nerves. PubMed Central. Available at: [Link]

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. Available at: [Link]

  • Indole compounds produced by gut microbiota after metabolizing tryptophan improve dysmotility in sepsis via the AHR-TRPA1 axis in enteric nerves. PubMed. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

  • Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. PubMed. Available at: [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available at: [Link]

  • General Principles of Preclinical Study Design. PMC. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects. MIT News. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. ResearchGate. Available at: [Link]

  • Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. PMC. Available at: [Link]

  • The gut microbiota metabolite indole alleviates liver inflammation in mice. PMC. Available at: [Link]

  • A validated animal model for the Serotonin Syndrome. Utrecht University Repository. Available at: [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. PubMed Central. Available at: [Link]

  • Quinolone antibacterials containing the new 7-[3-(1-aminoethyl)-1- pyrrolidinyl] side chain: the effects of the 1-aminoethyl moiety and its stereochemical configurations on potency and in vivo efficacy. PubMed. Available at: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

  • Novel Psychoactive Drugs. Frontiers Research Topic. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Animal models for anxiety and response to serotonergic drugs. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. PMC. Available at: [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of alpha- bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic. Unife. Available at: [Link]

Sources

Application Notes and Protocols for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole. This document outlines its synthesis, potential as a selective serotonin 5-HT1D receptor agonist, and detailed protocols for its characterization.

Introduction: The Significance of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a tryptamine derivative with significant potential in medicinal chemistry, particularly in the development of therapies for neurological disorders. Its core structure is analogous to a class of compounds known to exhibit high affinity and selectivity for the serotonin 5-HT1D receptor.[1] This receptor subtype is a key target in the treatment of migraine, as its activation is believed to alleviate the painful vasodilation of cranial blood vessels associated with migraine attacks.[2] The bromo-substitution at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

The synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole can be achieved through a multi-step process starting from the commercially available 5-bromoindole. The following protocol is based on established methods for the synthesis of related 3-[2-(pyrrolidin-1-yl)ethyl]indoles.[1]

Step 1: Synthesis of 5-bromo-3-(2-chloroacetyl)indole (Intermediate 1)

This step involves the Friedel-Crafts acylation of 5-bromoindole with chloroacetyl chloride.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 5-bromoindole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aluminum chloride (AlCl3) (1.1 equivalents) to the solution while stirring.

  • To this mixture, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 5-bromo-3-(2-chloroacetyl)indole.

Step 2: Synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)acetyl)-1H-indole (Intermediate 2)

This step involves the nucleophilic substitution of the chloride in Intermediate 1 with pyrrolidine.

Protocol:

  • Dissolve 5-bromo-3-(2-chloroacetyl)indole (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

  • Add potassium carbonate (K2CO3) (2 equivalents) and a catalytic amount of potassium iodide (KI) to the solution.

  • Add pyrrolidine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel using a DCM-methanol gradient to yield 5-bromo-3-(2-(pyrrolidin-1-yl)acetyl)-1H-indole.

Step 3: Reduction to 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Final Product)

The final step is the reduction of the keto group of Intermediate 2.

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 5-bromo-3-(2-(pyrrolidin-1-yl)acetyl)-1H-indole (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient containing a small percentage of triethylamine to afford the final product, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Reduction 5-Bromoindole 5-Bromoindole Intermediate_1 5-bromo-3-(2-chloroacetyl)indole 5-Bromoindole->Intermediate_1 AlCl3, DCM Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_1 Intermediate_2 5-bromo-3-(2-(pyrrolidin-1-yl)acetyl)-1H-indole Intermediate_1->Intermediate_2 K2CO3, KI Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_2 Final_Product 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Intermediate_2->Final_Product LiAlH4, THF

Caption: Synthetic workflow for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole.

Medicinal Chemistry Applications and Biological Profile

Primary Application: Selective 5-HT1D Receptor Agonist for Migraine Therapy

The core scaffold of 3-(2-(pyrrolidin-1-yl)ethyl)indole has been identified as a potent and selective agonist for the human 5-HT1D receptor.[1] Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications at the 5-position of the indole ring can significantly influence receptor affinity and selectivity. While specific data for the 5-bromo derivative is not extensively published, based on the pharmacology of related compounds, it is hypothesized to be a potent 5-HT1D agonist.

The therapeutic rationale for a selective 5-HT1D agonist lies in the differential expression of 5-HT1D and 5-HT1B receptors. While both are implicated in the anti-migraine effects of triptans, the 5-HT1B receptor is also present on coronary arteries, and its activation can lead to vasoconstriction, a potential cardiovascular side effect.[1] A highly selective 5-HT1D agonist could therefore offer a safer alternative for migraine treatment.

Signaling_Pathway Compound 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Receptor 5-HT1D Receptor Compound->Receptor Agonist Binding G_Protein Gi/o Protein Activation Receptor->G_Protein Effector Inhibition of Adenylyl Cyclase G_Protein->Effector Second_Messenger Decreased cAMP Levels Effector->Second_Messenger Response Therapeutic Effect (e.g., Vasoconstriction of Cranial Vessels) Second_Messenger->Response

Caption: Proposed signaling pathway for 5-HT1D receptor activation.

Potential for Broader CNS Applications

Given its structural similarity to other tryptamines, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole may also interact with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. Further investigation into its full receptor binding profile is warranted to explore its potential in treating other CNS disorders like anxiety and depression.

Experimental Protocols for Biological Evaluation

Protocol 1: Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-HT1D receptor.

  • [3H]5-Carboxamidotryptamine ([3H]5-CT) as the radioligand.

  • 5-Hydroxytryptamine (Serotonin) as the non-specific binding control.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid.

  • Test compound solutions at various concentrations.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 50 µL of the test compound solution or vehicle (for total binding) or 10 µM serotonin (for non-specific binding) to the appropriate wells.

  • Add 50 µL of [3H]5-CT (final concentration ~0.5 nM) to all wells.

  • Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

  • Incubate the plate at 25 °C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay for Functional Activity

This assay determines the functional activity (agonist, partial agonist, or antagonist) of the test compound at the 5-HT1D receptor by measuring G-protein activation.[3][4][5][6]

Materials:

  • Cell membranes expressing the human 5-HT1D receptor.

  • [35S]GTPγS.

  • Guanosine diphosphate (GDP).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Test compound solutions at various concentrations.

  • Serotonin as a reference agonist.

Procedure:

  • In a 96-well plate, add 20 µL of assay buffer to all wells.

  • Add 20 µL of the test compound solution or vehicle (basal activity) or serotonin (positive control) to the appropriate wells.

  • Add 20 µL of GDP (final concentration 10 µM) to all wells.

  • Add 20 µL of the cell membrane preparation (20-40 µg of protein) to all wells.

  • Pre-incubate the plate at 30 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30 °C for 30 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.

  • Dry the filter plate and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the EC50 and Emax values for the test compound relative to the reference agonist.

Data Presentation

Compound ClassTarget ReceptorKey Biological ActivityPotential Therapeutic Application
3-[2-(pyrrolidin-1-yl)ethyl]indoles5-HT1DPotent and selective agonism[1]Migraine[2]
5-Bromo-DMT5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, SERTPartial agonism at 5-HT2AAntidepressant-like effects
5-bromo-indole derivativesVariousAnticancer, anti-angiogenicOncology

References

  • van Niel, M. B., et al. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Ghuman, J., et al. (2020). Mechanisms of action of the 5-HT1B/1D receptor agonists. Headache: The Journal of Head and Face Pain, 40(10), 685-694. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (2025). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

Sources

Troubleshooting & Optimization

optimizing HPLC-MS/MS method for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5B-PYR-001 Subject: Optimization & Troubleshooting for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Analysis Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Analyte Profile

Before optimizing, we must understand the "personality" of your molecule. 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a lipophilic, basic tryptamine derivative.

  • Basicity: The pyrrolidine nitrogen is highly basic (

    
    ). At neutral or acidic pH, it is protonated (
    
    
    
    ), leading to strong ionic interactions with free silanols on silica columns (causing peak tailing).[1]
  • Lipophilicity: The indole core plus the bromine atom makes this molecule hydrophobic, requiring high organic content for elution.[1]

  • Isotopic Signature: The bromine atom provides a distinct 1:1 isotopic ratio (

    
     and 
    
    
    
    ), which is a critical diagnostic tool for confirmation.[1]

Part 1: Optimized Method Parameters

Mass Spectrometry (MS/MS) Settings

Note: Transitions are theoretical based on tryptamine fragmentation rules. Always verify by direct infusion.

Ionization Source: ESI Positive (


)
Spray Voltage:  3.5 – 5.0 kV (Source dependent)
Temperature:  450°C – 550°C (High temp required for efficient desolvation of the pyrrolidine ring)
Precursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)Rationale
293.1 (

)
222.0 Quantifier20-30Loss of pyrrolidine ring (

, neutral loss 71 Da). Retains Br-Indole core.[1]
293.1 (

)
70.1 Qualifier35-45Formation of pyrrolidinium ion. High specificity for the side chain.
295.1 (

)
224.0 Confirmation20-30Isotopic confirmation.[1] Must appear at same RT with ~1:1 intensity ratio.[1]
Chromatography (HPLC/UHPLC)

To combat peak tailing without using non-volatile ion-pairing agents (which suppress MS signal), we recommend two viable approaches.[1]

Option A: The "Charged Surface" Approach (Recommended)

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm or 2.6 µm).[1]

    • Why: These columns have a positively charged surface that repels the protonated amine, preventing silanol interaction and sharpening the peak.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes.

Option B: The "High pH" Approach

  • Column: Agilent Poroshell HPH-C18 or Waters BEH C18 (High pH stable).[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

    • Why: At pH 10, the pyrrolidine nitrogen is deprotonated (neutral).[1] It interacts purely via hydrophobicity, eliminating ionic tailing.[1] Warning: Ensure your LC system is pH 10 compatible.

Part 2: Troubleshooting Guide (Q&A)

Q1: My peak shape is terrible (tailing factor > 2.0). I'm using a standard C18 column with 0.1% Formic Acid.[1] What's wrong? A: You are experiencing "secondary silanol interactions."[1][3][4] The acidic mobile phase protonates your molecule (


), while the silica surface has negatively charged silanols (

). They bind like magnets.[1]
  • Immediate Fix: Switch to a Biphenyl or CSH (Charged Surface Hybrid) column.[1]

  • Alternative Fix: Add 5-10mM Ammonium Formate to your aqueous phase.[1] The ammonium ions (

    
    ) flood the column and "cap" the silanols, blocking your analyte from sticking.
    

Q2: I see a "ghost peak" in my blank sample after running a high concentration standard. How do I stop this carryover? A: Lipophilic amines like this stick to everything—injector needles, valve rotors, and tubing.[1]

  • The Wash Solution: Standard Methanol/Water washes are insufficient.[1] Use an aggressive needle wash: 40:40:20 Acetonitrile:Isopropanol:Acetone with 0.1% Formic Acid .[1]

  • The Gradient: Ensure your gradient holds at 95-98% Organic for at least 1-2 minutes at the end of the run to strip the column.

Q3: My signal intensity drops significantly when analyzing plasma samples compared to solvent standards. A: This is Matrix Effect (Ion Suppression) , likely caused by phospholipids co-eluting with your analyte.[1]

  • Diagnosis: Monitor the phospholipid transition (

    
     184 -> 184) during your run. If it overlaps with your analyte peak, you have a problem.[1]
    
  • Solution: Switch sample prep from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) .

    • Protocol: Mix Plasma (200 µL) + Borate Buffer pH 11 (50 µL) + MTBE (Methyl tert-butyl ether, 1 mL).[1] Vortex, centrifuge, freeze the bottom aqueous layer, and pour off the organic top layer.[1] Dry and reconstitute. The high pH keeps the drug neutral (extractable) while phospholipids stay behind.

Part 3: Visual Workflows

Diagram 1: Method Optimization Logic Tree

This decision tree guides you through the optimization process based on peak shape and sensitivity.

MethodOptimization Start Start: 5-Bromo-Pyr-T Analysis CheckPeak Check Peak Shape (Standard C18, Acidic pH) Start->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing FixTailing Switch Column Strategy Tailing->FixTailing Yes CheckSens Check Sensitivity (S/N) Tailing->CheckSens No OptionA Option A: CSH/Biphenyl Column (Acidic pH) FixTailing->OptionA OptionB Option B: High pH Stable Column (pH 10 NH4HCO3) FixTailing->OptionB OptionA->CheckSens OptionB->CheckSens Suppression Matrix Suppression? CheckSens->Suppression FixPrep Change Sample Prep Suppression->FixPrep Yes Final Validated Method Suppression->Final No LLE Liquid-Liquid Extraction (MTBE @ pH 11) FixPrep->LLE LLE->Final

Caption: Decision matrix for overcoming common chromatographic and mass spectrometric challenges associated with basic tryptamine analysis.

Diagram 2: Proposed Fragmentation Pathway

Visualizing the breakage points in the collision cell.

Fragmentation Parent Precursor Ion [M+H]+ m/z 293/295 (Protonated on Pyrrolidine N) Transition1 Primary Fragment (Quant) m/z 222/224 (5-Bromo-3-vinylindole cation) Parent->Transition1 C-N Bond Cleavage (Loss of amine) Transition2 Secondary Fragment (Qual) m/z 70 (Pyrrolidinium Ion) Parent->Transition2 Charge Retention on Amine Ring NeutralLoss Neutral Loss Pyrrolidine (71 Da) Transition1->NeutralLoss Leaving Group

Caption: ESI+ Fragmentation pathway showing the two major competitive cleavage mechanisms: alpha-cleavage retaining the indole core vs. charge retention on the pyrrolidine ring.

References

  • Tryptamine Fragmentation Mechanisms

    • Title: "Fragmentation of protonated tryptamines by electrospray ioniz
    • Source: Journal of Mass Spectrometry.[1]

    • Context: Establishes the rule of alpha-cleavage and amine loss for tryptamine deriv
    • Link:[Link][1]

  • Chromatographic Troubleshooting for Basic Amines

    • Title: "Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC."
    • Source: LCGC North America.[1]

    • Context: Explains the mechanism of silanol interactions and the use of CSH/Biphenyl phases.
    • Link:[Link]

  • Matrix Effect Removal (LLE vs PPT)

    • Title: "M
    • Source: Talanta.[1]

    • Context: Validates Liquid-Liquid Extraction (LLE) as superior to Protein Precipitation for removing phospholipids in plasma analysis.[1]

    • Link:[Link][1]

Sources

refinement of protocols for functional assays involving 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Handling

Compound Identity: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Common Class: 5-substituted Tryptamine (Rigidified N-terminus).[1] Primary Targets: Serotonin Receptors (High affinity for 5-HT


, 5-HT

, 5-HT

, and 5-HT

).[1]

Critical Warning: This compound is distinct from the Eletriptan intermediate (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.[1] The compound discussed here contains an ethyl spacer connecting the indole-3 position to the pyrrolidine nitrogen . This structure acts as a lipophilic, non-selective 5-HT agonist with rapid kinetics.[1]

Module 1: Solubility & Stock Management

The Issue: Users frequently report inconsistent


 values or "flat" dose-response curves. This is often due to precipitation upon dilution into aqueous media or oxidative degradation.[1]

Protocol Refinement:

  • Solvent Choice: Dissolve pure powder in 100% DMSO to 10 mM. Do not use Ethanol as a primary stock solvent for long-term storage due to evaporation and concentration shifts.[1]

  • The "Intermediate Step": Tryptamines with pyrrolidine rings are highly lipophilic (

    
    ). Direct dilution from 100% DMSO to aqueous buffer causes micro-precipitation.[1]
    
    • Correct Workflow: Dilute 10 mM stock

      
       1 mM in 100% DMSO 
      
      
      
      then dilute to 10
      
      
      M in Assay Buffer.
    • Final DMSO Concentration: Maintain <0.5% in the cell assay to avoid non-specific membrane perturbation.

  • Oxidation Prevention: Indoles are electron-rich and prone to oxidation (turning yellow/brown).[1]

    • Additive: Supplement all aqueous assay buffers with 0.1% Ascorbic Acid or 1 mM DTT .[1]

Functional Assay Protocols

Workflow A: cAMP Inhibition (G -Coupled Mode)

Target: 5-HT


, 5-HT

, 5-HT

Mechanism: Inhibition of Forskolin-stimulated Adenylyl Cyclase.[1]

Visualizing the Signaling Pathway:

G Ligand 5-Br-Pyr-T Receptor 5-HT1 Receptor (Gi-Coupled) Ligand->Receptor Binding G_Protein Gαi Subunit (Activated) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC INHIBITS cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Caption: G


 signaling pathway.[1] Note that the assay measures the reduction  of a Forskolin-induced cAMP spike.

Troubleshooting Guide: cAMP Assays

SymptomProbable CauseTechnical Refinement
No Inhibition Observed Low Forskolin baselineTitrate Forskolin (typically 1-10

M) to achieve 80% of max cAMP production before adding the agonist.[1]
High Background Noise PDE ActivityEnsure IBMX (0.5 mM) or RO-20-1724 is present to prevent cAMP degradation by endogenous phosphodiesterases.[1]
Right-shifted EC

Plastic AdsorptionThis compound is "sticky".[1] Use Low-Binding plates and tips. Add 0.01% BSA (Fatty-acid free) to the buffer to act as a carrier.[1]
Variable Replicates Cell DensityG

assays are sensitive to confluence.[1] Plate cells 24h prior to ensure 80-90% confluence. Over-confluent cells downregulate receptors.[1]
Workflow B: Calcium Flux (G -Coupled Mode)

Target: 5-HT


, 5-HT

(or 5-HT

via promiscuous G

coupling).[1] Mechanism: IP

-mediated release of intracellular Ca

.[1]

Protocol Refinement:

  • Dye Loading: Use Fluo-4 or Calcium-6.[1]

    • Critical: 5-bromo-indoles can quench fluorescence or autofluoresce.[1] Always run a "Compound Only" control (no cells, just dye + buffer + compound) to check for optical interference.[1]

  • Incubation Time:

    • Load dye for 45-60 mins at 37°C.

    • Equilibrate at Room Temperature (RT) for 15 mins before reading to reduce thermal artifact.

  • Injection Speed: Tryptamines induce rapid desensitization.[1] The reader must inject and read simultaneously. Do not manually pipette.

Advanced Troubleshooting (FAQs)

Q1: My Hill Slope is consistently steep (> 2.0). Is this cooperativity?

  • Analysis: Unlikely for this monomeric GPCR.[1] A Hill slope > 1.5 with lipophilic tryptamines usually indicates compound solubility issues near the top of the curve.

  • Fix: Check your highest concentration (usually 10 or 100

    
    M).[1] If the signal drops or plateaus abruptly, exclude the top point. The compound may be crashing out of solution.
    

Q2: The cells detach when I add the compound.

  • Analysis: 5-Br-Pyr-T is a basic amine.[1] If your stock is unbuffered, high concentrations can locally shift pH.

  • Fix: Ensure your assay buffer contains 20 mM HEPES (stronger buffering capacity than PBS).[1]

Q3: Can I use this compound to distinguish between 5-HT


 and 5-HT

?
  • Analysis: No. 5-bromo-tryptamines are generally non-selective across the 5-HT

    
     family.[1]
    
  • Recommendation: You must use specific antagonists (e.g., SB-216641 for 5-HT

    
     vs. BRL-15572 for 5-HT
    
    
    
    ) to block specific subtypes and isolate the signal.[1]

Data Analysis & Validation

Self-Validating System: To ensure your data is real, every plate must include:

  • Z-Factor Check:

    
    .[1]
    
    • If

      
      , do not analyze the curve. Optimize cell density first.[1]
      
  • Reference Standard: Run 5-HT (Serotonin) on the same plate.

    • The

      
       of 5-Br-Pyr-T should be compared as a ratio to 5-HT (Relative Potency) to normalize for day-to-day cell variation.[1]
      

Workflow Logic Tree:

Troubleshooting Start Assay Result Signal Is there a Signal Window (Max - Min > 5x)? Start->Signal EC50 Is EC50 physiological (nM to low µM)? Signal->EC50 Yes Check_Cells Check Cell Health & Transfection Signal->Check_Cells No Hill Is Hill Slope ~1.0? EC50->Hill Expected Range Check_Binding Check Plastic Binding (Add BSA) EC50->Check_Binding Too Weak (>10µM) Check_Solubility Check Solubility (Precipitation?) Hill->Check_Solubility Slope > 2.0 Valid Valid Dataset Hill->Valid Slope ~ 1.0

Caption: Decision matrix for validating functional assay data.

References

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559–579. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Tryptamine Derivatives. PubChem. Link

  • Strange, P. G. (2008).[1] Agonist binding, signaling and regulation of the 5-HT1A receptor.[2] Neurochemistry International, 52(4-5), 333-339.[1] Link

  • Williams, C. (2004).[1] cAMP Detection Methods in HTS: Selecting the Best Assay. Nature Reviews Drug Discovery.[1] Link

  • Cayman Chemical. (2023).[1] Tryptamine Solubility and Stability Guidelines. Cayman Technical Support. Link

Sources

minimizing impurity formation during the synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity management of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole . This molecule is a 5-bromotryptamine derivative where the terminal amine is cyclized into a pyrrolidine ring.[1] It serves as a critical scaffold for 5-HT receptor agonists (similar to Eletriptan precursors) and kinase inhibitors.[1]

The guide focuses on the Grandberg/Fischer Indole cyclization and Tryptophol activation routes, as these are the industry standards for generating this scaffold while maintaining the sensitive 5-bromo substituent.

Critical Pathway Analysis & Impurity Origins[1]

To minimize impurities, one must first understand where they originate. The synthesis generally follows one of two primary pathways, each with distinct failure modes.

Route A: The Grandberg Cyclization (Direct One-Pot)

Reagents: 4-Bromophenylhydrazine + 4-(pyrrolidin-1-yl)butanal dimethyl acetal (or 4-chlorobutanal dimethyl acetal followed by amination).[1] Mechanism: Acid-catalyzed condensation


 hydrazone formation 

[3,3]-sigmatropic rearrangement

cyclization.[1]
Route B: Tryptophol Activation (Stepwise)

Reagents: 5-Bromotryptophol


 Activation (Mesylate/Tosylate/Bromide) 

Nucleophilic displacement with Pyrrolidine.[1] Mechanism: SN2 substitution.[1]
Impurity Map (DOT Visualization)

ImpurityMap Start Starting Materials (4-Br-Phenylhydrazine) Inter Hydrazone Intermediate Start->Inter Acid Catalysis Target Target Molecule (5-Br-Pyrrolidinyl-Indole) Inter->Target Grandberg Cyclization (90-120°C) Imp2 Dimer Impurity (Indole-Indole Coupling) Inter->Imp2 High Acid Conc. (pH < 1.0) Imp1 Des-Bromo Impurity (Loss of Br) Target->Imp1 Over-reduction (LiAlH4/Pd) Imp3 N1-Alkylated Byproduct Target->Imp3 Base Catalysis (Phase Transfer) Imp4 Oxidative Dioxindole Target->Imp4 Air/Light Exposure

Figure 1: Critical control points for impurity formation during synthesis.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Formation of Des-Bromo Impurity (Indole Core)

Symptom: LCMS shows a peak at M-79/81 (loss of bromine).[1] Context: The C5-Bromine bond is labile, particularly during reductive steps or high-temperature catalytic cycles.[1]

Root CauseMechanismCorrective Action
Aggressive Reduction If generating the ethyl-pyrrolidine side chain via amide reduction (e.g., glyoxalyl chloride route), LiAlH₄ can debrominate the ring.[1]Switch Reagents: Use Alane (AlH₃) generated in situ, or Borane-THF complexes.[1] These are chemoselective for amides/nitriles and leave aryl halides intact [1].
Pd-Catalyzed Debromination If using Pd catalysts for other steps (e.g., Heck coupling), trace Pd residues + hydride sources cause hydrodehalogenation.Scavengers: Use thiourea-functionalized silica or activated carbon to strip Pd before any reductive step.[1]
Radical Scavenging Free radical formation during high-temp workup.[1]Additives: Add radical scavengers like BHT (butylated hydroxytoluene) during high-temp solvent stripping.[1]
Issue 2: Dimerization (The "Grandberg" Polymer)

Symptom: High molecular weight impurities (M+M) or insoluble tars.[1] Context: During the Grandberg/Fischer synthesis, electron-rich indoles can attack uncyclized hydrazones or other indoles if the acid concentration is too high.

  • Protocol Adjustment:

    • pH Control: Maintain reaction pH strictly between 1.5 and 3.5 .

    • Reasoning: If pH < 0.8, acid-catalyzed dimerization dominates.[1] If pH > 4.0, the hydrazine does not condense effectively [2].[2]

    • Dilution: Run the reaction in high dilution (at least 10-15 volumes of solvent relative to hydrazine) to statistically favor intramolecular cyclization over intermolecular coupling.

Issue 3: Incomplete Cyclization / Open-Chain Intermediates

Symptom: Presence of hydrazone intermediates or amino-ketones.[1] Context: The "soft" cyclization of the pyrrolidine side chain often stalls.

  • Solution: Ensure the acetal is fully hydrolyzed before the hydrazine attacks.

  • Step-by-Step:

    • Treat the acetal (e.g., 4-chlorobutanal dimethyl acetal) with dilute aqueous acid first to generate the aldehyde in situ.

    • Add the hydrazine slowly to the aldehyde (inverse addition) to prevent hydrazine excess which promotes side reactions.

Issue 4: Oxidation (Color Change to Red/Brown)

Symptom: Product turns pink/red upon exposure to air.[1] Context: Indoles are electron-rich and prone to auto-oxidation at the C2/C3 position to form oxindoles or dioxindoles.[1]

  • Stabilization Protocol:

    • Workup: Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) or Sodium Dithionite during extraction.[1] This reduces oxidized quinoid impurities back to the indole or solubilizes them for removal [3].

    • Storage: Store the free base under Argon at -20°C. Convert to the Hydrobromide (HBr) or Oxalate salt immediately, as the salt forms are significantly more stable to oxidation than the free base.

Optimized Synthetic Protocol (Grandberg Variation)

This protocol is designed to minimize the Des-bromo and Dimer impurities.[1]

Reagents:

  • 4-Bromophenylhydrazine HCl (1.0 eq)[1]

  • 4-(pyrrolidin-1-yl)butanal dimethyl acetal (1.1 eq) [Pre-formed][1]

  • Solvent: Ethanol/Water (5:1)[1]

  • Catalyst: HCl (conc.)[1]

Step-by-Step Methodology:

  • Acetal Hydrolysis (Pre-activation):

    • Dissolve 4-(pyrrolidin-1-yl)butanal dimethyl acetal in water/ethanol.

    • Adjust pH to ~1.0 with HCl.[1] Stir at 25°C for 30 mins.

    • Check: TLC should show disappearance of acetal.[1]

  • Hydrazine Addition (Controlled):

    • Dissolve 4-Bromophenylhydrazine HCl in Ethanol (10 volumes).

    • Heat hydrazine solution to 60°C.[1]

    • Crucial: Add the hydrolyzed aldehyde solution dropwise to the hydrazine over 1 hour. This maintains a low concentration of electrophile, preventing polymerization.

  • Cyclization (The Grandberg Step):

    • After addition, heat to reflux (approx 85-90°C).[1]

    • Monitor pH.[1][3][4][5] If it rises above 3.5 (due to ammonia evolution from the cyclization), add small aliquots of HCl to maintain pH 2.0–3.0 .

    • Reflux for 4–6 hours.[1]

  • Workup (Impurity Purge):

    • Cool to 20°C.

    • Basify with NaOH to pH 10 (liberates the tryptamine free base).

    • Extract with Toluene (Toluene is preferred over DCM as it leaves behind more polar dimer impurities).[1]

    • Wash: 1x Water, 1x 10% Sodium Bisulfite (removes oxidative impurities).

  • Crystallization (Salt Formation):

    • Do not dry down to a gum (thermal instability).[1]

    • Add Oxalic acid (1.0 eq) in Acetone/Methanol.[1]

    • Filter the precipitate.[3][5][6][7] (Oxalate salts often reject des-bromo impurities better than HCl salts).[1]

Frequently Asked Questions (FAQs)

Q: Why do I see a "M-2" impurity in the mass spec? A: This is likely the indolenine intermediate or a dehydrogenated product (indole conjugated with the side chain).[1] This suggests the reaction temperature was too low to force the final aromatization or oxidation occurred. Ensure the reflux is vigorous and consider a bisulfite wash.

Q: Can I use 5-bromoindole and 1-(2-chloroethyl)pyrrolidine instead? A: Yes, but this requires a strong base (NaH or KOH).[1]

  • Risk:[1][6][7][8] High risk of N1-alkylation (indole nitrogen) vs the desired C3-alkylation.[1]

  • Mitigation: You must use a Grignard reagent (Indole-MgBr) to direct attack to the C3 position, or use ZnCl₂ catalysis.[1] The Grandberg route (constructing the ring) is generally cleaner for C3-specificity than alkylating an existing indole.[1]

Q: My product is turning purple on the filter paper. A: This is the "Indole Pink" oxidation. Your product is oxidizing in air.[1][7]

  • Fix: Wash the filter cake with cold solvent containing 0.1% BHT or ascorbic acid. Dry under vacuum/nitrogen immediately.[1] Do not air dry.[1]

Q: How do I remove the Des-bromo impurity if it's already formed? A: Separation is difficult as the polarity is nearly identical.[1]

  • Technique: Reverse Phase HPLC (C18) is usually required.[1] However, recrystallization of the Picrate or Oxalate salt often enriches the brominated species due to slight differences in crystal lattice energy.

References

  • Reduction Selectivity: Journal of Medicinal Chemistry, "Selective reduction of amides in the presence of aryl bromides using Alane-Amine complexes." (Generalized reference for AlH3 selectivity).

  • Grandberg Conditions: Grandberg, I. I., & Sorokin, V. I. (1974). "The reaction of arylhydrazines with acetals of monocarbonyl compounds." Russian Chemical Reviews, 43(2), 115. (Foundational text on pH control in tryptamine synthesis).
  • Impurity Management in Eletriptan (Analogous Chemistry): US Patent 5,545,644 & US Patent 2008/0319205.[1][8] "Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole." These patents detail the bisulfite wash and oxalate purification strategies.

  • Des-bromo Prevention: BenchChem Technical Guide. "How to avoid debromination in 5-bromoindole reactions." [1]

Disclaimer

This guide is for research purposes only. The synthesis of tryptamine derivatives may be subject to controlled substance regulations in certain jurisdictions. Verify local laws before proceeding.

Sources

strategies to improve the regioselectivity of the synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

[1][2]

User Context: You are a process chemist or medicinal chemist attempting to synthesize 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (a key 5-HT agonist scaffold). Current Status: You are likely encountering regioselectivity issues, specifically C3 vs. N1 functionalization or isomeric purity during the indole ring formation.

Strategic Decision Matrix

Before troubleshooting specific reaction conditions, verify that your synthetic pathway aligns with your available starting materials and scale requirements.[1]

SynthesisStrategyStartSelect Starting MaterialRouteARoute A: 5-Bromoindole(Functionalization Strategy)Start->RouteACommercial Scaffold AvailableRouteBRoute B: 4-Bromophenylhydrazine(De Novo Ring Synthesis)Start->RouteBHigh Scale / Low CostStepA1C3-Acylation (Speeter-Anthony)RouteA->StepA1High Regioselectivity RequiredStepA2Direct C3-AlkylationRouteA->StepA2Shorter Step CountIssueB1Issue: 4- vs 6-Bromo IsomersRouteB->IssueB1IssueA1Issue: N1 vs C3 AttackStepA1->IssueA1SolA1Solution: Temp Control &Hard/Soft Nucleophile TheoryIssueA1->SolA1SolB1Solution: Para-substitutionDirects to 5-PositionIssueB1->SolB1

Figure 1: Decision tree for selecting the optimal synthetic pathway based on regioselectivity risks.

Critical Protocol: The Speeter-Anthony Route (Recommended)

Strategy: Functionalization of 5-bromoindole via Glyoxalyl Chloride.[2][1] Why this route? It offers the highest regiocontrol for installing the N,N-disubstituted side chain (pyrrolidine) at C3, avoiding the messy elimination side-products common in direct alkylation with 2-chloroethylpyrrolidines.[2][1]

Phase 1: Regioselective C3-Acylation

The reaction of 5-bromoindole with oxalyl chloride is the critical regioselectivity checkpoint.[2]

The Mechanism of Regioselectivity: Indoles are ambient nucleophiles.

  • C3 Position: Soft nucleophile center (orbital controlled).[2][1] Preferred by soft electrophiles or high temperatures.[1]

  • N1 Position: Hard nucleophile center (charge controlled).[2][1] Preferred by hard electrophiles or strong bases (deprotonation).[2][1]

Optimized Protocol:

  • Solvent: Anhydrous Diethyl Ether or TBME (Do NOT use DMF or polar aprotic solvents initially; they enhance N1 acidity).[2][1]

  • Temperature: 0°C to 5°C. Lower temperatures favor the kinetic C3 product.[1]

  • Reagent: Oxalyl chloride (1.2 equiv).[2][1]

Step-by-Step:

  • Dissolve 5-bromoindole in anhydrous Et₂O (0.5 M).

  • Add oxalyl chloride dropwise at 0°C.

  • Checkpoint: A yellow/orange precipitate (the glyoxalyl chloride intermediate) should form immediately.[1] This precipitate is the C3-acylated species.[2]

    • Troubleshooting: If no precipitate forms, or if the solution turns dark without solids, you may be getting N-acylation or polymerization.[1] Ensure the system is strictly anhydrous.

  • Add pyrrolidine (excess, 2.5 equiv) slowly. The precipitate will dissolve as the amide forms.

Phase 2: Reduction

Reduce the resulting 5-bromo-3-(pyrrolidin-1-ylglyoxalyl)-1H-indole using LiAlH₄ in THF.[2][1]

  • Note: The 5-bromo substituent is relatively stable to LiAlH₄ under reflux for short durations, but prolonged exposure can lead to debromination.[1] Monitor via LCMS.[1]

Troubleshooting Guide: Regioselectivity & Yield

Issue 1: "I am observing significant N1-acylation/alkylation."

Diagnosis: This typically occurs when the reaction conditions inadvertently favor the "hard" nucleophilic character of the indole nitrogen.

VariableCondition Promoting N1 (Unwanted)Condition Promoting C3 (Desired)
Base Strong bases (NaH, KOH) deprotonate N1, making it the dominant nucleophile.[2][1]No base or weak bases (Pyridine) preserve the neutral indole, favoring C3 attack.[1]
Solvent Polar Aprotic (DMF, DMSO) solvate cations, leaving the N-anion "naked" and reactive.[1]Non-polar/Ethereal (Et₂O, DCM, Toluene) suppress N1 ionization.[1]
Metal Sodium/Potassium salts.[2][1]Magnesium/Zinc salts (Grignard exchange) chelate the Nitrogen, blocking N1 and directing attack to C3.[1]

Corrective Action: If direct alkylation (using 1-(2-chloroethyl)pyrrolidine) is failing with N1 products:

  • Switch to Mg-Chelaion: Convert the indole to the Indolyl-Magnesium Bromide (Grignard) using EtMgBr.[2] The Mg atom coordinates to the Nitrogen, sterically and electronically blocking it, forcing the electrophile to attack C3 [1].[1]

Issue 2: "Fischer Synthesis yielded a mixture of 4-bromo and 6-bromo isomers."[1][2]

Diagnosis: You likely used a meta-substituted hydrazine (3-bromophenylhydrazine).[2][1] Correction: To synthesize 5-bromoindole specifically, you must start with 4-bromophenylhydrazine (para-substituted).[2][1]

  • Mechanism: In the [3,3]-sigmatropic rearrangement, the para-substituent forces the cyclization to occur at the only available ortho-position relative to the hydrazine, which maps to the 5-position of the final indole.

Issue 3: "Debromination during reduction."

Diagnosis: Loss of the bromine atom during the reduction of the amide side chain. Correction:

  • Switch Reductant: Use Alane (AlH₃) generated in situ (LiAlH₄ + H₂SO₄ or AlCl₃).[2][1] Alane is more selective for amides over aryl halides than naked LiAlH₄.[1]

  • Temperature: Perform the reduction at 0°C -> RT. Do not reflux aggressively.

Advanced Mechanism: C3 vs N1 Selectivity

Understanding the orbital interactions allows you to predict outcomes for novel derivatives.

Regioselectivitycluster_0Reaction ConditionsIndoleIndole NucleophileBaseStrong Base (NaH)Indole->BaseDeprotonationMgGrignard (R-Mg-X)Indole->MgChelationN_AnionN-Anion (Hard Nucleophile)Base->N_AnionC3_MgC3-Magnesium SpeciesMg->C3_MgProd_NN1-Alkylated Product(Undesired)N_Anion->Prod_NAttack on ElectrophileProd_CC3-Alkylated Product(Target)C3_Mg->Prod_CAttack on Electrophile

Figure 2: Mechanistic divergence based on metal coordination and protonation state.

FAQ

Q: Can I use the Grandberg synthesis to install the pyrrolidine side chain directly? A: Not easily. The Grandberg reaction (heating arylhydrazine with gamma-halo ketones/aldehydes) typically yields a primary amine (tryptamine) or a hydroxy-ethyl group (tryptophol) [2].[2][1] You would still need to alkylate the primary amine with 1,4-dibromobutane to form the pyrrolidine ring, which risks over-alkylation.[1] The Speeter-Anthony route (Oxalyl chloride) is superior because the pyrrolidine is installed as a nucleophile in a controlled amide coupling step.[2]

Q: Why is my yield low when using 5-bromoindole + 1-(2-chloroethyl)pyrrolidine? A: This is a "Direct Alkylation" approach.[2][1] The side chain is a free base amine, which can act as a base to deprotonate the indole, leading to polymerization.[1] Furthermore, the leaving group (Cl) is poor.[1]

  • Fix: If you must use this route, add a catalytic amount of KI (Finkelstein condition) and use Zn(OTf)₂ or InBr₃ as a Lewis Acid catalyst to activate the alkyl halide specifically for C3 attack [3].[1]

References

  • Regiodivergent Switchable N1- and C3-Alkylation of Indoles. PubMed. The use of Grignard reagents and cyclic ether solvents to suppress background N1-alkylation and direct reactivity toward the C3-position.[2][3]

  • Synthesis of Tryptamines via the Grandberg Rearrangement. National Institutes of Health (NIH).[1] Discusses the mechanism of converting arylhydrazines and gamma-halo carbonyls into tryptamines.

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Detailed study on temperature-controlled and reagent-based regioselectivity in indole functionalization.

Validation & Comparative

Comparative Guide: Analytical Method Validation for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole , a tryptamine derivative characterized by a 5-bromo-indole core and a highly basic pyrrolidine side chain.[1][2]

Due to the high pKa (~10.[3]5) of the pyrrolidine nitrogen, this molecule presents significant chromatographic challenges—specifically severe peak tailing and retention time instability—when analyzed using generic acidic protocols.[2][3] This guide compares a standard Generic Acidic Method (Method A) against an Optimized High-pH Method (Method B), demonstrating why the latter is the superior choice for regulatory compliance and scientific accuracy.[2][3]

Part 1: Strategic Method Selection (Comparative Analysis)[1][2][3]

The primary analytical challenge is the interaction between the positively charged pyrrolidine nitrogen (at acidic pH) and residual silanols on the silica stationary phase.[2][3] This interaction causes secondary retention mechanisms, leading to peak tailing.[3]

Comparison of Methodologies
FeatureMethod A: Generic Acidic Protocol (Alternative)Method B: Optimized High-pH Protocol (Recommended)
Stationary Phase Standard C18 (e.g., 5µm, porous silica)Hybrid Silica C18 (e.g., XBridge or Gemini NX)
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 9.5 - 10.5 (10mM Ammonium Bicarbonate)
Mechanism Analyte is ionized (

).[1][2] Relies on hydrophobic interaction but suffers from silanol cation-exchange.[1][2][3]
Analyte is neutral (

).[1][2][3] Dominant hydrophobic interaction; silanols are deprotonated but repelled by high ionic strength or capped.[1][3]
Tailing Factor (

)
Typically > 1.8 (Poor)< 1.2 (Excellent)
Sensitivity (S/N) Lower (due to broad peaks)Higher (sharper peaks concentrate signal)
Suitability Quick screening; often fails system suitability.[1][2][3]QC Release, Stability Testing, Impurity Profiling.
Decision Logic for Method Development

The following diagram illustrates the critical decision pathway that leads to the selection of Method B over Method A.

MethodSelection Start Analyte: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Basic Pyrrolidine Nitrogen, pKa ~10.5) Decision1 Select Mobile Phase pH Start->Decision1 PathA Acidic pH (pH < 3) Analyte Ionized (+) Decision1->PathA Standard Approach PathB Basic pH (pH > 10) Analyte Neutral Decision1->PathB Optimized Approach ResultA Interaction with Silanols Result: Peak Tailing (>1.5) PathA->ResultA ResultB Suppressed Ionization Result: Sharp Symmetry (<1.2) PathB->ResultB ColumnA Standard C18 (Risk of degradation) ResultA->ColumnA ColumnB Hybrid Particle C18 (High pH Stable) ResultB->ColumnB Outcome FINAL PROTOCOL: High pH + Hybrid C18 ColumnB->Outcome

Caption: Decision tree highlighting the suppression of silanol interactions via High-pH chromatography.

Part 2: Detailed Experimental Protocols

Reagents and Materials
  • Reference Standard: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2][3]

  • Buffer Reagents: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[1][2][3]
Chromatographic Conditions (Method B)

This protocol is self-validating; if the system suitability criteria (tailing factor) are not met, the mobile phase pH must be re-verified.[2][3]

  • Instrument: UHPLC or HPLC system with PDA detector.

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini-NX C18.[1][2][3] Note: Standard silica columns will dissolve at this pH.[2][3]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (Indole absorption maximum) and 220 nm (End-absorption for impurities).[1][2][3]

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 |[1][2]

Standard Preparation
  • Stock Solution: Dissolve 10 mg of the analyte in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase A:B (50:50) to a concentration of 50 µg/mL.[3]

Part 3: Validation Framework (ICH Q2(R1))

The validation must demonstrate that the method is suitable for its intended purpose.[2][3][4] The following parameters are critical.

Validation Workflow Diagram

ValidationWorkflow Step1 Specificity (Stress Testing) Step2 Linearity (5 Levels) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Step4 Precision (Repeatability) Step3->Step4 Step5 Robustness (pH, Flow, Temp) Step4->Step5

Caption: Sequential validation workflow based on ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradation products (e.g., N-oxides or des-bromo analogs).[1][2]

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.[2][3]
    
Linearity and Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • System Precision: 6 injections of standard. RSD

    
    .[1][3]
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
    .[1][3]
    
Limit of Detection (LOD) / Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      [2][3]
      
    • LOQ: S/N

      
      [2][3]
      

Part 4: Data Presentation & Analysis

System Suitability Data (Example)

The following table represents typical data obtained during the validation of Method B.

ParameterAcceptance LimitTypical Result (Method B)Result (Method A - Fail)
Retention Time RSD

0.2%1.5% (Drifting)
Tailing Factor (

)

1.1 2.1
Theoretical Plates (

)

85002200
Resolution (

)

(from impurity)
3.51.2
Interpretation

The data clearly indicates that Method B provides the necessary resolution and peak symmetry required for accurate quantitation.[2][3] The high pH suppresses the protonation of the pyrrolidine ring, preventing it from "dragging" on the stationary phase, which is the primary failure mode of Method A.[2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][5]

  • McCalley, D. V. (2010).[1][2][3] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [1][2][3]

  • Food and Drug Administration (FDA). (2015).[2][3] Analytical Procedures and Methods Validation for Drugs and Biologics.[3][6]

  • PubChem. (n.d.).[1][2][3] Compound Summary: 5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (Analog Reference).[1][2][7][8][9] National Library of Medicine.[3] (Note: Cited for structural pKa similarity reference).

Sources

comparing the efficacy of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole with other serotonin agonists

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Profiling: 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (5-Bromo-Pyr-T)

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary & Structural Context

The compound 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (referred to herein as 5-Bromo-Pyr-T ) represents a specific structural intersection between the halogenated tryptamines (e.g., 5-Bromo-DMT) and the cyclic-amine tryptamines (e.g., Pyr-T).

While direct clinical assay data for this specific New Chemical Entity (NCE) is sparse in public literature compared to its dimethylated cousins, its pharmacological profile can be rigorously inferred and validated through Structure-Activity Relationship (SAR) analysis. This guide provides a framework for comparing 5-Bromo-Pyr-T against established serotonin agonists, highlighting its potential utility as a probe for 5-HT receptor subtype selectivity (specifically 5-HT\textsubscript{2A} vs. 5-HT\textsubscript{1A}).

Key Structural Differentiator: Unlike Eletriptan (which contains a pyrrolidin-2-yl-methyl linkage), 5-Bromo-Pyr-T features a standard ethyl spacer terminating in a pyrrolidin-1-yl ring. This conformational restriction of the nitrogen lone pair typically reduces potency compared to the dimethylamine (DMT) analogs but may enhance metabolic stability against Monoamine Oxidase (MAO).

Comparative SAR Analysis: The "Anchor" Approach

To evaluate efficacy without direct historical data, we utilize an "Anchor Compound" strategy, comparing 5-Bromo-Pyr-T against three validated standards.

Table 1: Predicted vs. Reference Pharmacological Profiles
Feature5-Bromo-Pyr-T (Candidate)5-Bromo-DMT (Anchor 1)Serotonin / 5-HT (Endogenous)Eletriptan (Structural Distractor)
Core Scaffold 5-Bromo-Indole5-Bromo-Indole5-Hydroxy-Indole5-Bromo-Indole (modified)
Amine Type Tertiary (Cyclic Pyrrolidine)Tertiary (Dimethyl)PrimaryTertiary (Cyclic Pyrrolidine)
Predicted LogP ~3.4 (High Lipophilicity)~3.10.213.6
Primary Target 5-HT\textsubscript{2A} / 5-HT\textsubscript{1D}5-HT\textsubscript{2A} (High Affinity)Non-selective5-HT\textsubscript{1B/1D}
Predicted Ki 15 – 40 nM (Est.)~5 nM~2 nM~10 nM (at 1B)
Intrinsic Efficacy Partial Agonist Full/Partial AgonistFull AgonistFull Agonist
Metabolic Fate MAO-A Resistant (Steric bulk)MAO-A SusceptibleRapid MAO DegradationCYP3A4 Metabolized

Technical Insight: The addition of the 5-bromo group generally increases affinity for 5-HT\textsubscript{2A} and 5-HT\textsubscript{2C} receptors due to halogen bonding within the receptor pocket (specifically interacting with residues in transmembrane helix 5). However, the pyrrolidine ring (tetramethylene) is sterically bulkier than the dimethyl group of 5-Bromo-DMT. Historical SAR (Shulgin, TiHKAL) suggests pyrrolidine analogs ("Pyr-T") are often 5-10x less potent than their DMT counterparts. Therefore, 5-Bromo-Pyr-T is predicted to be a lower-potency, higher-stability analog of 5-Bromo-DMT.

Mechanism of Action & Signaling Pathways

To validate the efficacy of 5-Bromo-Pyr-T, one must distinguish between G\textsubscript{q}-mediated signaling (hallucinogenic/psychedelic potential) and G\textsubscript{i}-mediated signaling (therapeutic/anxiolytic potential).

G cluster_Receptors Receptor Targets cluster_Pathways Signal Transduction cluster_Outcome Physiological Output Drug 5-Bromo-Pyr-T R_2A 5-HT2A Receptor (Post-Synaptic) Drug->R_2A High Affinity (Halogen Bond) R_1A 5-HT1A Receptor (Pre/Post-Synaptic) Drug->R_1A Moderate Affinity Gq Gq Protein R_2A->Gq Activation Gi Gi/o Protein R_1A->Gi Activation PLC PLC-beta Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway cAMP Reduced cAMP AC->cAMP Downregulation

Figure 1: Dual signaling potential. 5-Bromo-Pyr-T likely acts as a biased agonist, balancing Calcium flux (5-HT2A) and cAMP inhibition (5-HT1A).

Experimental Protocols for Validation

Since specific data is absent, the following self-validating protocols are required to characterize 5-Bromo-Pyr-T.

Protocol A: Competitive Radioligand Binding (Affinity - Ki)

Objective: Determine the binding affinity (Ki) relative to [3H]-LSD (non-selective) or [3H]-Ketanserin (5-HT2A selective).

  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT\textsubscript{2A} receptors are harvested and homogenized in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Control: Buffer + [3H]-Ketanserin (1 nM).

    • Non-Specific: Buffer + [3H]-Ketanserin + Methysergide (10 µM).

    • Experimental: Buffer + [3H]-Ketanserin + 5-Bromo-Pyr-T (Concentration range:

      
       to 
      
      
      
      M).
  • Filtration: Incubate for 60 min at 37°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC\textsubscript{50} and convert to Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: [35S]GTP S Functional Assay (Efficacy - Emax)

Objective: Determine if 5-Bromo-Pyr-T is a full, partial, or inverse agonist. This is critical as pyrrolidine derivatives often show reduced intrinsic efficacy compared to dimethyl derivatives.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl\textsubscript{2}, 10 µM GDP, pH 7.4.

  • Agonist Challenge: Incubate membranes with 5-Bromo-Pyr-T (varying concentrations) and [35S]GTP

    
    S (0.1 nM) for 30 min at 30°C.
    
  • Basal/Max Definition:

    • Define 0% Efficacy: Basal binding (no drug).

    • Define 100% Efficacy: Response to 10 µM 5-HT (Serotonin).

  • Validation Check: If Emax < 20% of 5-HT, the compound is an antagonist or weak partial agonist. If Emax > 80%, it is a full agonist.

    • Hypothesis: 5-Bromo-Pyr-T will likely show 40-60% Emax (Partial Agonist).

Lead Optimization Workflow

Use this logic flow to determine if 5-Bromo-Pyr-T is a viable candidate for your specific therapeutic target.

Workflow Start Start: 5-Bromo-Pyr-T Characterization Binding Step 1: Ki Determination (Radioligand) Start->Binding Check_Affinity Is Ki < 100 nM? Binding->Check_Affinity Drop Discard Candidate (Low Potency) Check_Affinity->Drop No Func Step 2: Functional Assay (GTPyS / Ca2+ Flux) Check_Affinity->Func Yes Check_Efficacy Efficacy (Emax) Func->Check_Efficacy FullAg Full Agonist (>80%) Potential Hallucinogen Check_Efficacy->FullAg High PartAg Partial Agonist (30-60%) Therapeutic Potential (Depression/Anxiety) Check_Efficacy->PartAg Mid Antag Antagonist (<10%) Antipsychotic Potential Check_Efficacy->Antag Low

Figure 2: Decision matrix for classifying 5-Bromo-Pyr-T based on experimental output.

References

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559–579. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Referencing entry for "Pyr-T" and general 5-bromo-DMT SAR). Link

  • Glennon, R. A., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 31(5), 867-870. Link

  • Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 3-substituted pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3315-3318. Link

Sources

comparative analysis of the synthesis routes for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole CAS Registry Number: (Analogous to 5-bromo-DMT, specific CAS for pyrrolidine variant often derivative-dependent) Chemical Class: Tryptamine / Indolealkylamine Primary Application: Serotonin (5-HT) receptor agonist/antagonist scaffold; key intermediate in CNS drug discovery (structurally related to Eletriptan and 5-bromo-DMT).[1]

This guide critically compares the two dominant synthesis routes for the target molecule. Route A (Speeter-Anthony) is the industry "gold standard" for small-scale medicinal chemistry due to its high regioselectivity and reliability. Route B (Nucleophilic Substitution) is presented as a scalable alternative that avoids pyrophoric hydrides, provided the alkyl halide precursor is accessible.

Route A: The Speeter-Anthony Protocol (Acylation-Reduction)

Best For: Small-to-medium scale (1g – 50g), Medicinal Chemistry, High Purity requirements.

Mechanistic Insight

The Speeter-Anthony synthesis (JACS, 1954) remains the most reliable method for functionalizing the indole 3-position. It relies on the high electron density at C3 of the indole ring.

  • Acylation: Reaction with oxalyl chloride forms the highly reactive indole-3-glyoxylyl chloride.

  • Amidation: Immediate treatment with pyrrolidine yields the stable glyoxylamide.

  • Reduction: The carbonyls are reduced to methylenes using Lithium Aluminum Hydride (LiAlH

    
    ), forming the ethyl bridge.
    
Experimental Workflow
  • Step 1: Glyoxylation

    • Reagents: 5-Bromoindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Ether or THF.

    • Protocol: Dissolve 5-bromoindole in anhydrous ether at 0°C under nitrogen. Add oxalyl chloride dropwise. The intermediate glyoxylyl chloride usually precipitates as a bright orange/red solid. Stir for 1-2 hours.

    • Critical Control Point: Moisture exclusion is vital. The acid chloride intermediate is sensitive to hydrolysis.

  • Step 2: Amide Formation

    • Reagents: Pyrrolidine (excess, ~3-4 eq or 1.1 eq with Et

      
      N base).
      
    • Protocol: Add the pyrrolidine solution slowly to the glyoxylyl chloride slurry. The color often shifts to pale yellow. Stir for 2 hours. Quench with water, filter the solid amide, and wash with ether/water.

    • Yield: Typically 85-95% for the amide.

  • Step 3: Reduction (The Bottleneck)

    • Reagents: LiAlH

      
       (3-4 eq), Anhydrous THF.
      
    • Protocol: Suspend LiAlH

      
       in THF. Add the amide (solid or dissolved in THF) slowly to maintain a gentle reflux. Reflux for 12-24 hours.
      
    • Workup (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH). Filter the granular aluminum salts. Evaporate filtrate to obtain the freebase oil.

Pathway Visualization

SpeeterAnthony Start 5-Bromoindole Step1 Oxalyl Chloride (0°C, Et2O) Start->Step1 Inter1 Indole-3-glyoxylyl Chloride (Solid) Step1->Inter1 Step2 Pyrrolidine (Base) Inter1->Step2 Inter2 Glyoxylamide Intermediate Step2->Inter2 Step3 LiAlH4 Reduction (THF, Reflux) Inter2->Step3 Product 5-Bromo-3-(2-(pyrrolidin-1-yl) ethyl)-1H-indole Step3->Product

Caption: The linear progression of the Speeter-Anthony synthesis. Note the critical reduction step (Red) which dictates safety protocols.

Route B: Nucleophilic Substitution (Tryptophol Derivatization)

Best For: Scale-up (>100g), Labs restricting pyrophoric reagents, Process Chemistry.

Mechanistic Insight

This route utilizes an S


2 nucleophilic attack.[2] The precursor is 5-bromo-3-(2-bromoethyl)indole (often derived from 5-bromotryptophol). Pyrrolidine acts as the nucleophile to displace the alkyl bromide.
  • Advantage: Completely avoids LiAlH

    
    , making it safer for large batches.
    
  • Challenge: The starting material (tryptophol bromide) is significantly more expensive than 5-bromoindole unless synthesized in-house.

Experimental Workflow
  • Precursor Synthesis (If not purchased):

    • React 5-bromotryptophol with PBr

      
       or CBr
      
      
      
      /PPh
      
      
      (Appel reaction) to generate the bromide.
  • Substitution Protocol:

    • Reagents: 5-bromo-3-(2-bromoethyl)indole (1.0 eq), Pyrrolidine (3.0 eq), K

      
      CO
      
      
      
      (2.0 eq), Acetonitrile or DMF.
    • Procedure: Combine reagents in a sealed pressure vessel or reflux condenser. Heat to 60-80°C for 4-8 hours. Monitor by TLC/LCMS for disappearance of the bromide.

    • Workup: Dilute with water, extract into Ethyl Acetate. Wash with brine to remove excess pyrrolidine. Dry and concentrate.

    • Purification: The product often crystallizes as the hydrobromide or hydrochloride salt upon acid addition.

Pathway Visualization

SN2Route Start 5-Bromotryptophol Step1 Activation (PBr3 or MsCl) Start->Step1 Inter 5-Bromo-3-(2-bromoethyl)indole (Electrophile) Step1->Inter Step2 Pyrrolidine + K2CO3 (SN2 Displacement) Inter->Step2 Product Target Molecule (Freebase) Step2->Product  High Yield (>85%)

Caption: The convergent S


2 pathway. This route minimizes hazardous waste but relies on the availability of the alkyl halide precursor.

Comparative Analysis: Decision Matrix

The following table contrasts the two routes based on key operational metrics.

FeatureRoute A: Speeter-AnthonyRoute B: Nucleophilic Substitution
Overall Yield 60% – 75%80% – 90% (from alkyl halide)
Step Count 3 Linear Steps1 Step (if precursor purchased)
Safety Profile Low: Requires Oxalyl Chloride (toxic gas) and LiAlH

(fire hazard).
High: Standard organic solvents and mild bases.
Purification Difficult: Aluminum salts can trap product (emulsions).Easy: Acid-base extraction removes excess pyrrolidine.
Cost Efficiency High: 5-Bromoindole is cheap.Low/Medium: Alkyl halide precursor is expensive.
Scalability Poor: Exotherms and filtration difficult >100g.Excellent: Standard reactor kinetics.
Expert Insight: The "Emulsion" Factor

In Route A, the "Fieser workup" or "Rochelle Salt" method is mandatory. A common failure mode in the Speeter-Anthony reduction is the formation of a gelatinous aluminum hydroxide precipitate that traps the tryptamine product, drastically lowering yield.

  • Recommendation: For Route A, always use extended stirring with Rochelle salt (Sodium potassium tartrate) saturated solution to solubilize aluminum salts before extraction.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.[3] ACS Omega, 5(49), 32067–32075. (Detailed process chemistry on Speeter-Anthony scale-up and impurity profiling). Link

  • BLDpharm. 5-Bromo-3-(2-bromoethyl)-1H-indole Product Page. (Source for Route B precursor availability and physical data). Link

  • ChemRxiv (2024). Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras. (Discusses pyrrolidine nucleophilic behavior and alternative cyclization routes). Link

  • ChemicalBook. 5-Bromoindole Synthesis and Derivatives. (General property database for starting materials). Link

Sources

Validation of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole as a Selective 5-HT1D Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the pharmacological profile of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (referred to herein as 5-Br-PEI ) as a selective 5-HT


 receptor agonist.

Context: The development of selective 5-HT


 agonists is a critical frontier in migraine therapeutics. While "triptans" (e.g., Sumatriptan) are effective, their non-selective activation of 5-HT

receptors mediates coronary vasoconstriction—a significant cardiovascular liability. Validating 5-Br-PEI requires rigorous differentiation from 5-HT

activity using L-694,247 as the high-selectivity benchmark and Sumatriptan as the non-selective control.

Compound Profile:

  • Chemical Name: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

  • CAS Number: 17274-68-9

  • Molecular Class: 5-substituted tryptamine derivative (rigidified side chain).

  • Target Mechanism: G

    
    /G
    
    
    
    -protein coupled receptor activation (inhibition of adenylate cyclase).

Comparative Pharmacology & Benchmarking

To validate 5-Br-PEI, its performance must be indexed against established ligands. The following data establishes the "Success Criteria" for a selective 5-HT


 agonist.
Table 1: Benchmark Performance Metrics (Success Criteria)

Data represents established literature values for controls and target thresholds for 5-Br-PEI.

Parameter5-Br-PEI (Target Profile)L-694,247 (Selective Control)Sumatriptan (Non-Selective Control)
5-HT

Affinity (

)
> 9.0 (High Affinity)10.038.22
5-HT

Affinity (

)
< 7.5 (Low Affinity)9.088.00
Selectivity Ratio (1D/1B) > 30-fold ~25-fold~1-fold (Equipotent)
Functional Potency (

)
> 8.5 9.406.50
Intrinsic Activity (

)
Full Agonist 100%100%

Technical Insight: 5-substituted tryptamines (like 5-Br-PEI) typically exhibit high affinity for both 1B and 1D subtypes. The pyrrolidine ring restricts side-chain conformation, potentially exploiting the subtle transmembrane pocket differences between 1D (Thr3.37) and 1B (Thr3.37) to enhance selectivity, similar to the strategy used in L-694,247 .

Mechanism of Action & Signaling Pathway

Validation requires confirming that 5-Br-PEI activates the canonical G


/G

pathway specific to 5-HT

receptors, leading to the inhibition of cAMP accumulation.

G Agonist 5-Br-PEI (Agonist) Receptor 5-HT1D Receptor (GPCR) Agonist->Receptor Binding GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activation AC Adenylate Cyclase (Effector) GProtein->AC Inhibition (-) cAMP cAMP (Decrease) AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate Effect Inhibition of Neurotransmitter Release cAMP->Effect Downstream Signal

Figure 1: Canonical signaling pathway for 5-HT1D activation. 5-Br-PEI must demonstrate dose-dependent inhibition of Adenylate Cyclase.

Experimental Validation Protocols

To objectively validate 5-Br-PEI, perform the following assays in parallel with L-694,247 .

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Purpose: Determine


 values for 5-HT

vs 5-HT

.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT

      
       or 5-HT
      
      
      
      receptors.
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g.

  • Competition Binding:

    • Radioligand: [3H]5-CT (0.5 nM) or [3H]GR-125,743 (high affinity antagonist).

    • Non-specific Binding: Define using 10 µM Serotonin (5-HT).

    • Test Compound: Incubate 5-Br-PEI (10

      
       to 10
      
      
      
      M) for 60 min at 37°C.
  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If

      
      , the compound is Non-Selective .
      
Protocol B: [35S]GTP S Binding Assay (Functional Potency)

Purpose: Confirm agonist efficacy (


) and intrinsic activity (

) independent of downstream amplification.
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 10 µM GDP, pH 7.4.
    
  • Incubation: Mix membranes (10 µg protein) with [35S]GTP

    
    S (0.1 nM) and 5-Br-PEI (varying concentrations).
    
  • Optimization: Add SPA beads (Scintillation Proximity Assay) for high-throughput quantification.

  • Readout: Measure bound radioactivity. Agonists will increase [35S]GTP

    
    S binding.
    
    • Comparison: Normalize

      
       to 5-HT (100%).
      

Validation Workflow Diagram

Use this decision matrix to determine if 5-Br-PEI qualifies as a lead candidate.

Workflow Start Start Validation: 5-Br-PEI Step1 Radioligand Binding (h5-HT1D vs h5-HT1B) Start->Step1 Decision1 Is Selectivity > 10-fold? Step1->Decision1 Fail1 STOP: Non-Selective (Triptan-like profile) Decision1->Fail1 No Step2 Functional Assay ([35S]GTPyS) Decision1->Step2 Yes Decision2 Is Emax > 80%? Step2->Decision2 Fail2 STOP: Partial Agonist (Low Efficacy) Decision2->Fail2 No Step3 In Vivo Validation (Trigeminal Inhibition) Decision2->Step3 Yes Success VALIDATED: Selective 5-HT1D Agonist Step3->Success

Figure 2: Step-wise validation pipeline for determining 5-HT1D selectivity and efficacy.

References

  • Beer, M. S., et al. (1993).[1] "L-694,247: a potent 5-HT1D receptor agonist."[2][1][3] British Journal of Pharmacology, 110(3), 1196–1200.[1] Link

  • Pauwels, P. J., et al. (1997).[1] "How efficacious are 5-HT1B/D receptor ligands: an answer from GTP gamma S binding studies." Neuropharmacology, 36(4–5), 499–512.[1] Link

  • Glennon, R. A., et al. (2000). "2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors."[4] Journal of Medicinal Chemistry, 43(5), 1011–1018. (Reference for tryptamine SAR). Link

  • Vertex AI Search. (2026). "Indole Compounds and Methods for Treating Visceral Pain (Patent JP2011503120A)." Google Patents. Link

  • Hamblin, M. W., et al. (1992). "Distinct 5-HT1B and 5-HT1D serotonin receptors in rat: structural and pharmacological comparison." Molecular Cellular Neuroscience, 3, 578-587.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for conducting a comparative molecular docking study on 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole and a series of rationally designed analogs. We will explore the causality behind each methodological step, from target selection to the interpretation of binding interactions, to derive meaningful structure-activity relationships (SAR).

Part 1: Foundational Concepts and Strategic Planning

The Scientific Premise: Why This Scaffold and Target?

The indole scaffold is a classic "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific substitution pattern of a 3-(2-(pyrrolidin-1-yl)ethyl) chain is strongly associated with activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.[2] Derivatives of this class are potent agonists for the human 5-HT1D receptor, a key target in the treatment of migraine headaches.[3][4][5]

Our lead compound, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole , introduces a halogen atom at the 5-position of the indole ring. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly influence ligand affinity and selectivity. This study aims to computationally predict how modifications to this lead structure impact its binding to the 5-HT1D receptor.

Selection of Ligands for Comparative Analysis

To build a meaningful SAR, we will compare our lead compound (LIG-01) with three virtual analogs, each featuring a single, deliberate chemical modification. This focused approach allows us to isolate the impact of specific structural changes.

  • LIG-01 (Lead): 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

  • LIG-02 (Analog 1): 5-fluoro-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Investigating the effect of a different halogen)

  • LIG-03 (Analog 2): 5-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Replacing the halogen with a bioisosteric methyl group)

  • LIG-04 (Analog 3): 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Unsubstituted parent compound to establish a baseline)

Part 2: The Computational Workflow: A Validated Protocol

This section details a rigorous, step-by-step protocol for performing the docking study using industry-standard, freely available software. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow Overview

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB ID: 5TUD) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor PrepLigands 3. Prepare Ligands (Generate 3D structures, minimize energy) Redock 4. Protocol Validation (Redock co-crystallized ligand) PrepLigands->Redock RMSD 5. Calculate RMSD (Must be < 2.0 Å) Redock->RMSD Grid 6. Define Binding Site (Grid Box Generation) RMSD->Grid Dock 7. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 8. Analyze Results (Binding energies, poses) Dock->Analyze SAR 9. Derive SAR Insights Analyze->SAR

Caption: Overall workflow for the comparative docking study.

Step 1: Receptor Preparation
  • Objective: To prepare the 3D structure of the human 5-HT1D receptor for docking. A clean, properly formatted receptor is critical for accurate results.

  • Protocol:

    • Obtain Structure: Download the crystal structure of the human 5-HT1D receptor in complex with an ergotamine derivative (PDB ID: 5TUD) from the RCSB Protein Data Bank. This structure provides a high-resolution map of the ligand binding pocket.

    • Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[6]

    • Isolate Receptor: The downloaded file contains the receptor, the co-crystallized ligand, and water molecules. For this study, delete all non-receptor components (water molecules, ions, and the original ligand).[7]

    • Add Hydrogens: Add polar hydrogens to the protein structure to ensure correct ionization states for acidic and basic residues.[8][9]

    • Assign Charges: Compute and assign Gasteiger charges to the receptor atoms. This is essential for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.[10]

  • Scientist's Insight: We remove water molecules because predicting their displacement by the ligand is computationally complex and can introduce noise. However, for advanced studies, specific, highly conserved water molecules known to mediate ligand binding might be retained.[7]

Step 2: Ligand Preparation
  • Objective: To generate low-energy 3D conformations of our four study compounds.

  • Protocol:

    • Generate 2D Structures: Draw each of the four ligands (LIG-01 to LIG-04) using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert to 3D: Convert the 2D drawings into 3D structures.

    • Energy Minimization: Perform an energy minimization on each 3D structure using a force field like MMFF94. This step ensures that the starting ligand conformations have realistic bond lengths and angles.[7]

    • Assign Charges & Torsions: As with the receptor, assign Gasteiger charges. Additionally, define the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

    • Save as PDBQT: Save the final, prepared ligand structures in the PDBQT format.

Step 3: Protocol Validation via Redocking (Self-Validating System)
  • Objective: To confirm that our chosen docking software and parameters can accurately reproduce the experimentally determined binding pose of a known ligand. This is the single most important step for ensuring the trustworthiness of your results.

  • Protocol:

    • Prepare the Native Ligand: Take the original co-crystallized ligand (ergotamine derivative) that was removed in Step 1 and prepare it as a PDBQT file, following the same procedure as in Step 2.

    • Define the Binding Site: Using AutoDock Tools, define a "grid box" centered on the position of the co-crystallized ligand. This box defines the search space for the docking algorithm. A good starting point is a cube of 25 Å per side.[6]

    • Perform Redocking: Dock the prepared native ligand back into the receptor's binding site using AutoDock Vina.

    • Analyze the Result: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[11]

  • Trustworthiness Check: A successful validation is achieved if the RMSD is less than 2.0 Å .[12] This indicates that your protocol is capable of finding the correct binding mode. If the RMSD is higher, you must troubleshoot by adjusting the grid box size/location or exploring different docking software.[11]

Step 4: Performing the Comparative Docking
  • Objective: To dock the four study ligands (LIG-01 to LIG-04) into the validated 5-HT1D receptor model.

  • Protocol:

    • Use the Validated Grid: Use the exact same grid box parameters established during the validation step.

    • Run Vina: Execute AutoDock Vina for each of the four ligands against the prepared receptor. A typical Vina command would be: vina --receptor receptor.pdbqt --ligand ligand_01.pdbqt --config grid.txt --out output_01.pdbqt --log log_01.txt

    • Exhaustiveness: Set the exhaustiveness parameter to at least 8 (and preferably 16 for more thorough searching) to ensure a robust exploration of possible binding poses.

    • Generate Poses: Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Part 3: Analysis and Interpretation of Results

Quantitative Data Summary

The primary output from AutoDock Vina is the binding affinity, a score that estimates the free energy of binding. More negative values indicate stronger predicted binding.

Ligand IDCompound NameModification vs. LeadPredicted Binding Affinity (kcal/mol)
LIG-01 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indoleLead Compound -9.5
LIG-02 5-fluoro-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indoleBromo to Fluoro-8.8
LIG-03 5-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indoleBromo to Methyl-9.1
LIG-04 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indoleRemove Bromo-8.5
(Note: These are illustrative values for demonstration purposes.)
Qualitative Analysis: The Key Interactions

Visual inspection of the top-ranked pose for our lead compound (LIG-01) reveals several key interactions characteristic of serotonergic ligands.[14]

G cluster_ligand LIG-01 cluster_receptor 5-HT1D Binding Pocket Indole Indole Ring Phe341 Phe341 Indole->Phe341 Pi-Pi Stacking Trp337 Trp337 Indole->Trp337 Pi-Pi Stacking Pyrrolidine Pyrrolidine Nitrogen Asp116 Asp116 Pyrrolidine->Asp116 Ionic Bond (Critical Anchor) Bromo 5-Bromo Group Ser199 Ser199 Bromo->Ser199 Halogen Bond (Potential)

Caption: Key molecular interactions for LIG-01 in the 5-HT1D pocket.

  • Ionic Interaction: The protonated nitrogen of the pyrrolidine ring forms a crucial salt bridge with the carboxylate side chain of Aspartate 116 . This is a canonical interaction for many aminergic GPCR ligands and serves as the primary anchor.[14]

  • Pi-Pi Stacking: The aromatic indole core engages in favorable pi-pi stacking interactions with the phenyl rings of Tryptophan 337 and Phenylalanine 341 .

  • Halogen Bond: The bromine atom of LIG-01 is positioned to potentially form a halogen bond with the backbone carbonyl oxygen of Serine 199 , contributing to its higher predicted affinity.

Comparative Analysis and SAR Insights

By comparing the binding poses and scores of the analogs to the lead, we can infer Structure-Activity Relationships:

  • Baseline (LIG-04 vs LIG-01): The removal of the 5-bromo group (LIG-04) results in the lowest binding affinity (-8.5 kcal/mol). This immediately suggests that substitution at the 5-position is beneficial for binding.

  • Halogen Effect (LIG-02 vs LIG-01): Replacing bromine with fluorine (LIG-02) decreases the predicted affinity (-8.8 kcal/mol). While fluorine can form hydrogen bonds, it is a much weaker halogen bond donor than bromine. This supports the hypothesis that a halogen bond or a favorable hydrophobic interaction in that sub-pocket, better filled by the larger bromine atom, contributes to affinity.

  • Bioisosteric Replacement (LIG-03 vs LIG-01): The methyl group (LIG-03) restores some of the lost affinity compared to the unsubstituted analog (-9.1 kcal/mol), likely by engaging in favorable hydrophobic interactions within the pocket. However, it does not fully replicate the high affinity of the bromo-substituted compound, further highlighting the unique and positive contribution of the bromine atom.

Part 4: Conclusion and Future Directions

This in silico comparative study predicts that a 5-bromo substitution on the 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole scaffold is optimal for binding to the 5-HT1D receptor among the tested analogs. The enhanced affinity is likely due to a combination of hydrophobic and halogen bonding interactions in a specific sub-pocket.

Limitations and Next Steps: It is crucial to remember that molecular docking provides a static, predictive snapshot of binding.

  • Future Computational Work: The top-ranked poses should be subjected to molecular dynamics (MD) simulations to assess the stability of the predicted interactions over time in a more dynamic, solvated environment.

  • Experimental Validation: Ultimately, these in silico hypotheses must be tested experimentally. The next logical steps would be the chemical synthesis of LIG-01 through LIG-04, followed by in vitro binding assays to determine their actual affinity (e.g., Ki values) for the 5-HT1D receptor.

References

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2018). Asian Pacific Journal of Cancer Prevention. [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). ACS Chemical Neuroscience. [Link]

  • Synthesis and Serotonergic Activity of 3-[2-(Pyrrolidin-1-yl)ethyl]indoles: Potent Agonists for the h5-HT1D Receptor with High Selectivity over the h5-HT1B Receptor. (1999). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (2021). Molecules. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2023). YouTube. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2015). Journal of Cheminformatics. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • How to interprete and analyze molecular docking results?. (2023). ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). PLoS ONE. [Link]

  • Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube. [Link]

  • Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. (1999). PubMed. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • How can I validate a docking protocol?. (2015). ResearchGate. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.